Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(9-15)5-4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOJDIHLWJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS number
An In-depth Technical Guide to N-Boc-Protected Oxo-Diazaspiro[4.5]decanes: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl oxo-diazaspiro[4.5]decane-carboxylates, a class of chemical scaffolds with significant value for researchers, scientists, and drug development professionals. While the specific isomer, tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate , is not widely cataloged with a dedicated CAS number, this document will focus on the synthesis, properties, and applications of its closely related and commercially available structural isomers. Understanding these analogs provides a robust framework for utilizing this versatile spirocyclic system in medicinal chemistry.
Introduction: The Strategic Value of Diazaspiro[4.5]decanes
Spirocyclic scaffolds, which feature two rings connected by a single common carbon atom, have garnered substantial interest in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures. This unique topography allows for more precise and novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.
The diazaspiro[4.5]decane core, combining a pyrrolidine and a piperidine ring, is particularly noteworthy. It serves as a versatile template that can act as a constrained analog or bioisosteric replacement for common motifs like piperidine and piperazine. The introduction of an oxo (keto) group and a tert-butoxycarbonyl (Boc) protecting group provides two critical handles for synthetic diversification, enabling the exploration of a wide chemical space.
The Boc group on one nitrogen allows for selective functionalization of the other, while the ketone can be modified through various reactions such as reductive amination, Wittig reactions, or Grignard additions. This inherent bifunctionality makes these compounds powerful building blocks for creating complex molecular architectures and diverse compound libraries.
Physicochemical and Structural Properties
While a specific entry for this compound is elusive, extensive data exists for its isomers. These data provide a reliable proxy for the expected properties of this class of molecules.
Table 1: Comparative Physicochemical Properties of Oxo-Diazaspiro[4.5]decane Isomers
| Property | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate[1] | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate[2][3] | tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate[4] |
| CAS Number | 923009-50-1 | 1158750-91-4 | 2177266-32-7 |
| Molecular Formula | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol | 254.33 g/mol | 254.33 g/mol |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | 58.64 Ų (Predicted) | 58.64 Ų (Predicted) |
| LogP (Predicted) | 1.52 | 0.7 (XlogP) | Not Available |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
The consistent molecular formula and weight underscore the isomeric relationship. The moderate TPSA and predicted LogP values suggest that these scaffolds are well-positioned within "drug-like" chemical space, balancing solubility and permeability.
Synthesis Strategies: A Generalized Workflow
The synthesis of N-Boc protected oxo-diazaspiro[4.5]decanes is a multi-step process that leverages established organic chemistry reactions. The specific route depends on the desired final isomer and the availability of starting materials. Below is a generalized workflow that illustrates the core logic behind constructing these scaffolds.
Experimental Protocol: Generalized Synthesis
Objective: To synthesize an N-Boc protected oxo-diazaspiro[4.5]decane core. This protocol is a conceptual composite based on synthetic routes for related spirocyclic systems.
Step 1: Formation of the Spirocyclic Core
-
Rationale: The key challenge is the construction of the spirocyclic carbon center. A common approach is a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted linear precursor containing both the pyrrolidine and piperidine ring fragments.
-
Method: A typical starting material would be a diester precursor with a central carbon atom destined to become the spiro center. Treatment with a strong base (e.g., sodium ethoxide) induces intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired spirocyclic ketone.
Step 2: Introduction of the Second Nitrogen Atom and Ring Formation
-
Rationale: Depending on the initial precursor, the second nitrogen atom may need to be introduced and the second ring formed. This can be achieved through reductive amination or other cyclization strategies.
-
Method: For instance, a precursor ketone can undergo a reaction with a protected amino-aldehyde, followed by cyclization and reduction to form the second heterocyclic ring.
Step 3: Selective N-Boc Protection
-
Rationale: With both nitrogens in place, one must be selectively protected to allow for orthogonal chemistry on the other. The choice of which nitrogen to protect is dictated by the overall synthetic strategy and the relative reactivity of the two amine groups.
-
Method: The diazaspiro[4.5]decane is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). Stoichiometric control is crucial to favor mono-protection. Chromatographic purification is typically required to isolate the desired mono-Boc product.
Step 4: Oxidation to the Ketone (if not already present)
-
Rationale: If the synthesis yields a hydroxyl-diazaspiro[4.5]decane, a final oxidation step is necessary to install the oxo group.
-
Method: The alcohol is oxidized using standard reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Caption: A generalized workflow for the synthesis of the target scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The true value of the tert-butyl oxo-diazaspiro[4.5]decane-carboxylate scaffold lies in its application as a versatile building block for creating novel therapeutics.
Scaffold for Combinatorial Libraries
The presence of a free, reactive secondary amine and a modifiable ketone group makes this molecule an ideal starting point for parallel synthesis.
-
N-Alkylation/Acylation: The free amine can be readily alkylated, acylated, or sulfonylated to introduce a wide variety of side chains (R¹).
-
Ketone Chemistry: The ketone can undergo reductive amination, allowing the introduction of a second point of diversity (R²).
This dual-handle approach enables the rapid generation of large libraries of compounds for high-throughput screening.
Caption: Diversification pathways for the oxo-diazaspiro[4.5]decane scaffold.
Bioisosteric Replacement
Spirocyclic systems are increasingly used as surrogates for other chemical groups to overcome specific challenges in drug design.[5]
-
Piperazine/Piperidine Surrogate: The diazaspiro[4.5]decane core can mimic the spatial arrangement of substituents on a piperazine or piperidine ring but with a more rigid and defined 3D geometry. This can lock the molecule into a more bioactive conformation, improving binding affinity.
-
Improving Physicochemical Properties: Replacing a flexible or lipophilic group (like a gem-dimethyl group) with a more compact and polar spirocyclic core can enhance solubility and metabolic stability without sacrificing potency.[6]
Safety, Handling, and Storage
Proper handling of these chemical building blocks is essential to ensure laboratory safety. The GHS hazard information for closely related isomers provides a strong guideline.
Table 2: GHS Hazard Statements for Related Compounds
| Compound | Hazard Statements[2] | Signal Word[2][4] |
| tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | H302, H315, H319, H335 | Warning |
| tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | H302, H315, H319, H335 | Warning |
Recommended Laboratory Practices:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid formation and inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][7] Many suppliers recommend storage at 2-8°C under an inert atmosphere.[4][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The tert-butyl oxo-diazaspiro[4.5]decane-carboxylate framework represents a highly valuable and versatile tool in the arsenal of the modern medicinal chemist. While the specific 6-oxo, 2-Boc, 2,7-diaza isomer may be a novel entity, the well-documented chemistry and utility of its isomers provide a clear and compelling blueprint for its use. Its rigid three-dimensional structure, combined with two orthogonal points for chemical diversification, makes it an ideal scaffold for generating novel compound libraries with enhanced drug-like properties. By leveraging the synthetic strategies and application principles outlined in this guide, researchers can effectively employ this scaffold to accelerate the discovery of new and improved therapeutics.
References
-
Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Source: National Center for Biotechnology Information (NCBI), National Library of Medicine. URL: [Link]
-
Title: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Source: ResearchGate. URL: [Link]
-
Title: tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: tert-butyl 7-oxo-8-oxa-2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg. Source: Aladdin Scientific. URL: [Link]
-
Title: Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. Source: Angene Chemical. URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: PubMed Central, National Institutes of Health. URL: [Link]
-
Title: tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Source: PubChemLite. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1158750-91-4|tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 2177266-32-7|tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
Structure of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
An In-Depth Technical Guide to Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block for drug discovery and development. The document details the molecule's structural features, physicochemical properties, and provides an expert-driven, plausible synthetic pathway with detailed protocols. Furthermore, it outlines a complete strategy for structural elucidation using modern spectroscopic techniques, supported by predictive data. The guide culminates in a discussion of the compound's strategic applications in medicinal chemistry, highlighting its potential as a constrained scaffold for accessing novel chemical space. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.
Introduction to the 2,7-Diazaspiro[4.5]decane Scaffold
Chemical Identity and Nomenclature
This compound is a bifunctional heterocyclic compound featuring a spirocyclic core. The structure consists of a five-membered pyrrolidine ring fused at a quaternary carbon (the spirocenter) to a six-membered piperidin-2-one (valerolactam) ring.
The key structural features are:
-
Diazaspiro[4.5]decane Core: A ten-atom bicyclic system containing two nitrogen atoms at positions 2 and 7, with the two rings conjoined by a single shared carbon atom. The [4.5] notation specifies that, excluding the spiro atom, there are four atoms in the first ring (the pyrrolidine) and five in the second (the piperidone).
-
6-Oxo Functionality: A ketone group is present at the 6-position within the piperidone ring, forming a lactam.
-
Boc-Protecting Group: The nitrogen at the 2-position (in the pyrrolidine ring) is protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial feature for synthetic utility, as it deactivates the N2-amine, allowing for selective functionalization at the N7 position after synthesis.
Significance in Medicinal Chemistry
Spirocyclic systems have garnered significant interest in the pharmaceutical industry as they provide a pathway to expand beyond "flat" aromatic structures into three-dimensional chemical space. The 2,7-diazaspiro[4.5]decane scaffold is particularly valuable as a structural surrogate for the widely used piperazine or piperidine moieties.[1] The constrained, rigid nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a more defined conformation. The presence of multiple functional handles—a protected amine, a lactam nitrogen, and a ketone—makes this molecule a versatile platform for library synthesis and lead optimization.
Physicochemical and Structural Properties
Core Structure Analysis
The molecule integrates two key heterocyclic systems: a Boc-protected pyrrolidine and a valerolactam. The spirocyclic fusion introduces significant conformational rigidity compared to acyclic or monocyclic analogues. The stereochemistry at the spirocenter is a critical feature, and while this guide describes the racemic compound, enantioselective syntheses would be necessary for developing chiral drugs.
Calculated Properties
The following table summarizes key computed properties for the molecule, providing a baseline for its expected behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | [2] |
| Molecular Weight | 254.33 g/mol | [2] |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | [2] |
| Computed LogP | 1.52 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
Our retrosynthetic approach disconnects the lactam ring via an amide bond. This leads back to a linear amino acid precursor, which can be assembled from a suitable piperidone derivative. The Boc-protecting group is introduced early to ensure regioselectivity in subsequent reactions.
Exemplary Synthetic Protocol
This protocol is a proposed, multi-step synthesis designed for reliability and scalability.
Step 1: Boc-protection of a Piperidone Precursor
-
Reaction: N-Boc protection of a commercially available piperidone derivative.
-
Protocol:
-
Dissolve 1-benzyl-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Scientist's Note: The use of Boc₂O is a standard and highly efficient method for protecting amines.[4] The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step synthesis.[4][5]
Step 2: Michael Addition and Cyanoethylation
-
Reaction: Conjugate addition of the protected amine to acrylonitrile.
-
Protocol:
-
To a solution of the Boc-protected piperidine from Step 1 (1.0 eq) in acetonitrile (0.3 M), add acrylonitrile (1.2 eq).
-
Add a catalytic amount of a base such as DBU (0.1 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 24 hours.
-
Monitor the formation of the dinitrile product.
-
Cool the reaction mixture and concentrate in vacuo. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the cyanoethylated product.
-
Step 3: Reductive Cyclization and Lactam Formation
-
Reaction: Hydrogenation of the nitrile to a primary amine, followed by spontaneous or catalyzed intramolecular cyclization to form the lactam ring. This is analogous to syntheses of related diazaspirocycles.[6]
-
Protocol:
-
Dissolve the cyanoethylated intermediate (1.0 eq) in methanol saturated with ammonia.
-
Add Raney Nickel (approx. 10% w/w) as a slurry in methanol.
-
Pressurize the reaction vessel with hydrogen gas (H₂, 50-100 psi).
-
Stir vigorously at room temperature for 16-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization.
-
Purification and Scale-Up Considerations
Purification is typically achieved using silica gel column chromatography, employing a gradient of ethyl acetate in hexanes or DCM/Methanol. For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be more practical. The primary challenge on scale-up is the safe handling of hydrogen gas and the pyrophoric Raney Nickel catalyst.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Structural Elucidation and Characterization
The Role of Spectroscopy
A combination of spectroscopic techniques is essential to unambiguously confirm the structure of the final compound. Each method provides unique and complementary information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework. Below are the predicted chemical shifts (in ppm) in CDCl₃.
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 7.5 - 8.0 | br s | 1H | NH (Lactam) |
| ~ 3.2 - 3.6 | m | 4H | CH ₂ adjacent to N2 | |
| ~ 3.1 - 3.4 | m | 2H | CH ₂ adjacent to N7 | |
| ~ 2.4 - 2.6 | t | 2H | CH ₂ adjacent to C=O | |
| ~ 1.6 - 2.0 | m | 4H | Piperidone ring CH ₂ | |
| 1.45 | s | 9H | Boc -C(CH ₃)₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Carbons | ~ 172.0 | C =O (Lactam) |
| ~ 155.0 | C =O (Boc carbamate) | |
| ~ 80.0 | Boc -C (CH₃)₃ | |
| ~ 55.0 | Spiro C | |
| ~ 45-50 | C H₂ adjacent to N2 | |
| ~ 40-45 | C H₂ adjacent to N7 | |
| ~ 35.0 | C H₂ adjacent to C=O | |
| ~ 30.0 | Piperidone ring C H₂ | |
| 28.4 | Boc -C(C H₃)₃ |
Scientist's Note: The broad singlet for the lactam NH is characteristic. The sharp, high-intensity singlet at ~1.45 ppm in the proton NMR and the two signals at ~80 and 28.4 ppm in the carbon NMR are definitive signatures of the Boc group.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Mass (ESI+): [M+H]⁺ = 255.17, [M+Na]⁺ = 277.15
-
Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is expected under MS/MS conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~3200 cm⁻¹ (broad): N-H stretch of the secondary lactam.
-
~2975 cm⁻¹: C-H stretches (aliphatic).
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc carbamate.
-
~1640-1660 cm⁻¹ (strong): C=O stretch of the six-membered lactam (amide I band).
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and relative stereochemistry, single-crystal X-ray diffraction is the gold standard. As demonstrated in the analysis of the related tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, this technique provides precise bond lengths, bond angles, and conformational details of the ring systems in the solid state.[6] Obtaining suitable crystals, typically by slow evaporation from a solvent like ethanol or ethyl acetate, would be a key final step in characterization.[6]
Applications in Drug Discovery and Development
As a Building Block for Lead Optimization
This molecule is an exemplary scaffold for creating focused chemical libraries. Its utility stems from its two distinct reactive sites, which can be addressed orthogonally.
-
N7-Amine Functionalization: The lactam nitrogen (N7) can undergo N-alkylation or N-arylation under standard conditions (e.g., using an alkyl halide and a base like NaH or K₂CO₃).
-
N2-Amine Functionalization: The Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in DCM.[4] The resulting free secondary amine at the N2 position is then available for a wide array of reactions, including amide bond formation, reductive amination, and sulfonylation.
-
Ketone Modification: The C6-oxo group can be targeted for reactions such as reduction to an alcohol or conversion to an amine via reductive amination, introducing another point of diversity.
Case Studies and Therapeutic Potential
While direct biological data for the title compound is scarce, derivatives of the closely related diazaspiro[4.5]decane core have shown significant promise. For example, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin synthase, with promising antifungal activity against pathogens like C. albicans and A. fumigatus.[8] Additionally, triazaspiro[4.5]decan-2-one derivatives have been developed as novel inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia/reperfusion injury.[9] These examples underscore the potential of the diazaspiro[4.5]decane scaffold to generate potent and selective modulators of important biological targets.
Derivatization Strategy Diagram
Caption: Logical flow for selective derivatization of the scaffold.
Conclusion and Future Outlook
This compound represents a highly valuable, three-dimensional building block for modern drug discovery. Its rigid conformation and versatile functional handles provide a robust platform for exploring novel chemical space and developing next-generation therapeutics. The synthetic and analytical strategies outlined in this guide offer a clear path for researchers to access and utilize this compound. Future work should focus on developing enantioselective syntheses to allow for the exploration of stereochemical effects on biological activity, as well as the generation of diverse libraries to screen against a wide range of therapeutic targets.
References
-
Sun, J., et al. (2012). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3492. [Link]
-
Scott, M. E., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 12(20), 4604–4607. [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. CID 23282891. [Link]
-
Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
Università degli Studi di Ferrara. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
-
ResearchGate. Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
MDPI. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]
-
Royal Society of Chemistry. Supporting Information for an article on tetrahydropyrimidine-5-carboxylates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfera.unife.it [sfera.unife.it]
An In-depth Technical Guide to Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Abstract
This technical whitepaper provides a comprehensive overview of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. While specific experimental data for this precise isomer is not widely published, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its physicochemical properties, propose a detailed, logical synthetic pathway, discuss standard characterization methodologies, and explore its significance and potential applications in drug discovery. The core emphasis is on providing field-proven insights and explaining the causality behind experimental choices, empowering researchers to effectively synthesize and utilize this valuable scaffold.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
Spirocyclic systems have garnered significant attention in drug discovery due to their inherent three-dimensionality, structural rigidity, and chemical novelty. The diazaspiro[4.5]decane core, a motif combining a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single carbon atom, offers a unique topographical landscape for molecular exploration. This rigid framework allows for precise orientation of substituents in three-dimensional space, enabling enhanced binding affinity and selectivity for biological targets.
Piperidine and pyrrolidine rings are prevalent in numerous FDA-approved drugs, highlighting their favorable pharmacokinetic properties. The fusion of these two privileged scaffolds into a spirocyclic system, such as in diazaspiro[4.5]decanones, creates novel chemical matter with distinct property profiles. These scaffolds serve as versatile intermediates for creating libraries of compounds aimed at various therapeutic targets, including kinases and fungal enzymes.[1][2]
This guide focuses specifically on the isomer This compound . The presence of a ketone at the 6-position, a Boc-protected amine at the 2-position, and a free secondary amine at the 7-position makes it a trifunctional building block, ripe for diverse chemical derivatization.
Physicochemical and Structural Properties
The precise isomer, this compound, is defined by the IUPAC numbering convention for spiro compounds, where numbering begins in the smaller ring. The structure contains a pyrrolidine ring (positions 1-4 and the spiro-carbon 5) and a piperidine ring (positions 6-10 and the spiro-carbon 5).
Caption: Structure of this compound.
Core Data Summary
While a specific CAS number for this isomer is not cataloged in major chemical databases, its molecular formula and weight are identical to other isomers in this family. These calculated properties are fundamental for experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₃ | Calculated |
| Molecular Weight | 254.33 g/mol | Calculated |
| Exact Mass | 254.16304 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 58.64 Ų | Calculated (ChemScene)[3] |
| LogP | 1.52 | Calculated (ChemScene)[3] |
| Hydrogen Bond Donors | 1 | Calculated (ChemScene)[3] |
| Hydrogen Bond Acceptors | 3 | Calculated (ChemScene)[3] |
Note: TPSA and LogP values are based on the isomeric structure CAS 923009-50-1, but are expected to be very similar for the title compound.[3]
Proposed Synthesis Protocol
A robust and logical synthesis is critical for accessing this building block. The following multi-step pathway is proposed based on established methodologies for constructing substituted piperidones and pyrrolidines. The strategy relies on a key Dieckmann condensation to form the piperidone ring, followed by reductive amination to install the second nitrogen atom.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology
Expertise & Rationale: This synthetic route is designed to build complexity systematically. We begin with a commercially available, chiral or racemic pyrrolidine core. The Dieckmann condensation is a classic and reliable method for forming six-membered cyclic ketones. Reductive amination is chosen for its high efficiency and functional group tolerance in forming the second amine linkage.
Protocol:
-
Starting Material Preparation: Begin with a suitable precursor such as tert-butyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate. This intermediate can be synthesized from glutamic acid or other commercially available starting materials.
-
Chain Elongation & Esterification:
-
Objective: Create the diester precursor necessary for the Dieckmann condensation.
-
Procedure:
-
To a solution of the starting carboxylic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours until TLC or LC-MS analysis indicates complete conversion to the methyl ester.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate, extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure. The product is the diester precursor.
-
-
Causality: This standard Fischer esterification is a straightforward and high-yielding method to prepare one of the ester groups required for the subsequent cyclization.
-
-
Step 3: Dieckmann Condensation (Piperidone Formation)
-
Objective: To form the 6-membered piperidone ring via intramolecular cyclization.
-
Procedure:
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Add the diester precursor from Step 2 dropwise to the sodium ethoxide solution at room temperature under an inert nitrogen atmosphere.
-
Heat the reaction to reflux for 8-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction, quench with aqueous acid (e.g., 1M HCl), and extract with ethyl acetate.
-
The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid to yield the spiro-ketone intermediate: tert-butyl 6-oxospiro[4.5]decane-2-carboxylate.
-
-
Trustworthiness: The Dieckmann condensation is a self-validating reaction; successful cyclization is strongly indicated by a significant shift in polarity and can be confirmed by the appearance of a characteristic ketone peak in the IR spectrum (~1715 cm⁻¹).
-
-
Step 4: Reductive Amination
-
Objective: Introduce the nitrogen atom at the 7-position.
-
Procedure:
-
Dissolve the spiro-ketone from Step 3 (1 equivalent) and benzylamine (1.2 equivalents) in dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Quench with saturated sodium bicarbonate solution and extract with dichloromethane.
-
The crude N-benzyl protected amine is then deprotected. Dissolve the compound in methanol and add Palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the final product.
-
-
Causality: Benzylamine is used as an ammonia surrogate, followed by hydrogenolysis, which is a clean and effective deprotection method that avoids harsh reagents that could compromise the Boc group or the lactam.
-
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. The following techniques are standard for the structural elucidation of novel organic molecules.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The various methylene protons of the two rings will appear as complex multiplets in the 1.5-3.5 ppm range. A broad singlet corresponding to the NH proton at the 7-position would also be expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl of the ketone (~208 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the spiro carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 255.16.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by a strong absorption band for the ketone C=O stretch (around 1710-1725 cm⁻¹) and another for the urethane C=O stretch of the Boc group (around 1680-1700 cm⁻¹). An N-H stretch will also be visible around 3300-3400 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a highly valuable scaffold for building diverse chemical libraries.
-
Free NH Group (Position 7): This secondary amine is a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of substituents, allowing for exploration of the R-group space to optimize potency and selectivity.
-
Ketone Group (Position 6): The ketone can be transformed into other functional groups. For example, it can be reduced to a hydroxyl group, which can act as a hydrogen bond donor, or it can be used as an anchor point for further chemical elaboration, such as in the formation of oximes or hydrazones.
-
Boc-Protected Amine (Position 2): The Boc group provides orthogonal protection. It can be selectively removed under acidic conditions to reveal a free secondary amine at position 2, allowing for a second vector of diversification.
Recent studies on related 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated their potential as potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[1] This highlights the utility of the diazaspiro[4.5]decanone core in kinase inhibitor design. Furthermore, other isomers have been investigated as potential antifungal agents that target chitin synthase, an enzyme essential for the fungal cell wall but absent in humans.[2] These examples underscore the therapeutic potential of this molecular architecture.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. While direct experimental data for this specific isomer is sparse, this guide provides a comprehensive framework based on established chemical principles and data from closely related analogues. The proposed synthetic route is logical and utilizes reliable, well-understood reactions. By understanding its structure, properties, and synthetic accessibility, researchers can leverage this scaffold to accelerate the development of new therapeutic agents.
References
-
National Center for Biotechnology Information (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2022 Feb 24;65(4):3151-3172. Available from: [Link]
-
National Center for Biotechnology Information (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorg Med Chem. 2019 Nov 15;27(22):115081. Available from: [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
Sources
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
Stability of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate Under Basic Conditions: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the chemical stability of tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, a key building block in contemporary drug discovery, with a specific focus on its behavior under basic conditions. The guide elucidates the principal degradation pathways, including epimerization and aldol-type condensation, which are critical considerations during synthesis, purification, and formulation development. We present a theoretical framework for predicting instability, supported by mechanistic insights and data from analogous structures. Furthermore, this guide details robust, self-validating experimental protocols for stress testing and stability assessment using High-Performance Liquid Chromatography (HPLC). This comprehensive resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries, providing them with the foundational knowledge to anticipate and mitigate stability challenges associated with this important spirocyclic scaffold.
Introduction: The Ascendance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic frameworks have garnered significant attention in modern drug design due to their inherent three-dimensionality. This unique structural feature allows for a more precise spatial arrangement of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets. This compound serves as a versatile chiral building block for the synthesis of a variety of bioactive molecules, including inhibitors of critical enzymes and modulators of cellular pathways.
The synthetic utility of this intermediate is, however, intrinsically linked to its chemical stability. The presence of a ketone functionality alpha to a stereocenter, coupled with a Boc-protected amine within a piperidine ring, presents a unique set of stability challenges, particularly in the presence of bases. Understanding these liabilities is paramount for the development of robust synthetic routes, purification protocols, and stable pharmaceutical formulations. This guide aims to provide a comprehensive overview of the stability profile of this key intermediate under basic conditions.
Theoretical Assessment of Stability Under Basic Conditions
The chemical structure of this compound contains two key functional groups that dictate its reactivity in a basic environment: the tert-butoxycarbonyl (Boc) protecting group and the ketone.
The Robustness of the Boc Protecting Group
The Boc group is widely employed in organic synthesis due to its general stability towards a broad range of nucleophilic and basic conditions. Its removal is typically effected under acidic conditions, proceeding through a carbocationic intermediate. Consequently, direct cleavage of the Boc group is not a primary degradation pathway under basic conditions.
The Reactivity of the Ketone: A Double-Edged Sword
The ketone functionality is the primary locus of instability for this molecule in the presence of a base. The protons on the carbon atoms alpha to the carbonyl group (α-protons) are rendered acidic due to the electron-withdrawing nature of the carbonyl oxygen and the ability of the resulting enolate to be stabilized by resonance. The pKa of α-protons in typical ketones ranges from 19 to 21.
Deprotonation at the α-carbon leads to the formation of a planar enolate intermediate. This transient species is at the heart of two major potential degradation pathways:
-
Epimerization: If the α-carbon is a stereocenter, the formation of the planar enolate results in the loss of stereochemical information. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of epimers. This is a critical concern for chiral molecules where biological activity is often dependent on a specific stereochemistry. This process of deprotonation-reprotonation is a common mechanism for racemization or epimerization in compounds with chiral α-carbons.
-
Aldol-Type Reactions: The nucleophilic enolate can react with the electrophilic carbonyl of another molecule of the ketone, leading to the formation of a β-hydroxy ketone adduct through an aldol addition. This can be followed by dehydration to yield an α,β-unsaturated ketone, a process known as aldol condensation. Such reactions lead to the formation of dimeric and potentially oligomeric impurities, which can be challenging to separate and can impact the overall purity and safety profile of the final product.
The following diagram illustrates the key base-catalyzed degradation pathways originating from the ketone functionality.
Figure 1: Potential base-catalyzed degradation pathways.
Experimental Evaluation of Stability: A Practical Approach
A thorough understanding of the stability of this compound under basic conditions requires a systematic experimental approach. This section outlines a comprehensive strategy for stress testing and the development of a stability-indicating analytical method.
Stress Testing Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a robust analytical method capable of separating these from the parent compound.
Objective: To assess the stability of the target compound under various basic conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solutions (0.01 M, 0.1 M, 1 M)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
Organic bases (e.g., triethylamine, diisopropylethylamine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Aqueous Basic Conditions: To separate aliquots of the stock solution, add an equal volume of 0.01 M, 0.1 M, and 1 M NaOH solutions.
-
Non-Aqueous Basic Conditions: To separate aliquots of the stock solution, add an organic base such as triethylamine.
-
-
Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: At each time point, withdraw an aliquot of the reaction mixture and neutralize it with an appropriate acid (e.g., dilute HCl or formic acid) to quench the degradation process.
-
Sample Preparation for Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a good starting point.
Method Development Strategy:
-
Initial Screening: Analyze the stressed samples using a generic gradient method to observe the formation of any degradation products. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., buffer type and pH), column temperature, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
-
Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
Illustrative HPLC Workflow:
Figure 2: Workflow for HPLC-based stability analysis.
Quantitative Data Presentation
The results of the stability studies should be tabulated to facilitate easy comparison and interpretation.
Table 1: Illustrative Stability Data for this compound under Basic Stress Conditions
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Total Degradants | Number of Degradants |
| 0.1 M NaOH | 2 | 40 | 95.2 | 4.8 | 2 |
| 0.1 M NaOH | 8 | 40 | 82.5 | 17.5 | 3 |
| 0.1 M NaOH | 24 | 40 | 65.1 | 34.9 | 4 |
| 1 M NaOH | 2 | RT | 70.3 | 29.7 | 4 |
| 1 M NaOH | 8 | RT | 45.8 | 54.2 | 5 |
| Triethylamine | 24 | 60 | 98.5 | 1.5 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
While the Boc protecting group in this compound is robust under basic conditions, the ketone functionality presents a significant stability liability. The primary degradation pathways are anticipated to be epimerization at the α-carbon and aldol-type condensation reactions, both of which are initiated by the formation of an enolate intermediate.
For drug development professionals working with this valuable building block, the following recommendations are crucial:
-
Avoid strongly basic conditions: During synthesis and purification, prolonged exposure to strong bases should be minimized. If basic conditions are unavoidable, milder bases and lower temperatures should be employed.
-
Implement rigorous analytical monitoring: A validated, stability-indicating HPLC method should be used to monitor the purity of the compound throughout the development process.
-
Careful formulation design: For final drug products, the formulation should be designed to maintain a pH where the compound is most stable. The use of appropriate buffering agents is essential.
By understanding the inherent stability characteristics of this compound and implementing the proactive strategies outlined in this guide, researchers can mitigate the risks of degradation and ensure the quality and integrity of their drug candidates.
References
-
Duan, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
European Commission. (2024, January 4). Economic and Social Council. United Nations. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
University of Calgary. (n.d.). Acidity of alpha hydrogens. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Sultan, N., et al. (n.d.). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Methodological & Application
Application Notes and Protocols: Deprotection of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Introduction: The Strategic Importance of 2,7-Diazaspiro[4.5]decan-6-one in Drug Discovery
The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency and selectivity for drug candidates. The 6-oxo derivative, in particular, serves as a crucial building block for the synthesis of novel therapeutics, including inhibitors of chitin synthase with potential antifungal activity and dual TYK2/JAK1 inhibitors for treating inflammatory bowel diseases.[1][2]
The synthesis of complex molecules containing this spirocyclic core often necessitates the use of protecting groups to mask reactive amine functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the pyrrolidine nitrogen in this scaffold due to its stability under various reaction conditions and its facile, acid-labile removal.[3] This application note provides a detailed guide to the deprotection of tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, offering field-proven protocols, mechanistic insights, and troubleshooting advice for researchers in drug development.
Chemical Structures
| Compound Name | Structure |
| This compound | |
| 2,7-Diazaspiro[4.5]decan-6-one |
Core Principle: The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[4] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Recommended Deprotection Protocols
The choice of deprotection agent and conditions depends on the sensitivity of the substrate to acidic conditions and the desired salt form of the final product. For the deprotection of this compound, two primary methods are recommended:
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[5] This method is generally fast and efficient.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate).
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Amine Salt): Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the trifluoroacetate salt of 2,7-diazaspiro[4.5]decan-6-one and can often be used in the next step without further purification. To obtain a solid, trituration with diethyl ether may be effective.
-
Work-up (Free Amine): To isolate the free amine, concentrate the reaction mixture in vacuo. Dissolve the residue in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution). Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[6]
Table 1: Comparison of TFA Deprotection Conditions
| Parameter | Condition A | Condition B |
| TFA Equivalents | 5 eq | 10 eq |
| Solvent | DCM | DCM |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Outcome | Effective deprotection | Faster reaction, potential for side reactions with sensitive substrates |
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another common and effective reagent for Boc deprotection.[7] This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting solid is the hydrochloride salt of 2,7-diazaspiro[4.5]decan-6-one. If the product does not precipitate, it can be obtained by trituration with diethyl ether or another non-polar solvent.
Table 2: Comparison of HCl Deprotection Conditions
| Parameter | Condition A | Condition B |
| Reagent | 4 M HCl in Dioxane | Acetyl Chloride in Methanol |
| Equivalents of HCl | 5-10 eq | Generated in situ |
| Solvent | Methanol or Ethyl Acetate | Methanol |
| Temperature | RT | 0 °C to RT |
| Reaction Time | 1-4 hours | 1-3 hours |
| Outcome | Clean conversion to the HCl salt | Milder conditions, suitable for acid-sensitive substrates |
Expert Insights and Considerations
-
Stability of the Lactam Ring: While lactam rings are generally stable under acidic conditions, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis.[2][8] Therefore, it is crucial to monitor the reaction closely and avoid excessive reaction times or high temperatures. The five-membered lactam in the 2,7-diazaspiro[4.5]decan-6-one core is expected to be relatively stable under the recommended deprotection conditions.
-
Choice of Acid: The choice between TFA and HCl often depends on the subsequent steps in the synthetic route. TFA salts are often more soluble in organic solvents, which can be advantageous for direct use in the next reaction. However, residual TFA can be difficult to remove. HCl salts are typically crystalline solids that are easier to handle and purify.[7]
-
Work-up and Purification: The basic work-up to obtain the free amine should be performed carefully, as the free amine may have some aqueous solubility. Extraction with a suitable organic solvent may need to be repeated multiple times to ensure a good recovery. For the purification of the amine salts, recrystallization or trituration are the preferred methods.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase the equivalents of acid or prolong the reaction time. Gentle heating (e.g., to 40 °C) can also be considered, but with careful monitoring for degradation. |
| Formation of Byproducts | Substrate degradation under acidic conditions. Alkylation of the product by the tert-butyl cation. | Use milder deprotection conditions (e.g., lower temperature, less acid). Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation. |
| Difficulty in Isolating the Product | The product is an oil or is highly soluble in the work-up solvents. | For TFA salts, attempt trituration with various non-polar solvents. For free amines, consider using a different extraction solvent or performing a salt formation with a different acid to induce crystallization. |
Experimental Workflow Diagram
Caption: General workflow for the deprotection of this compound.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
- Srinivasan, N., George, A. Y., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291–293.
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]
- Choy, J., Jaime, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(5), 355-357.
- Miller, A. K., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(8), e0201297.
- Kaldine, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(5), 1589–1592.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
- Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1336–1344.
- Domínguez-Andrés, J., et al. (2022). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. International Journal of Molecular Sciences, 23(19), 11283.
- Boberska, J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3121.
- Singh, G., & Singh, S. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Topics in Heterocyclic Chemistry, 22, 51-89.
- Reddy, T. S., et al. (2015). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.
- Tooke, C. L., Hinchliffe, P., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3447–3461.
- Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 51-57.
- Hughes, D. L. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 7, 693.
- Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24410–24419.
- Obniska, J., et al. (2012). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 349-352.
- Rullo, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(3), 963.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Application Note: A Multi-Technique Approach for the Comprehensive Purity Assessment of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. As a spirocyclic diamine derivative, its unique three-dimensional structure is of significant interest for designing novel therapeutic agents. Nitrogen-containing heterocycles form the core of a vast number of pharmaceuticals, with over 60% of small-molecule drugs featuring such a scaffold.[1] The purity and integrity of this intermediate are paramount, as any impurities—whether structural isomers, residual solvents, or water—can adversely affect reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, multi-technique strategy for the robust purity assessment of this compound. The described protocols are designed to be self-validating and are grounded in established principles of pharmaceutical analysis. We will detail methods for quantifying organic purity, confirming structural identity, measuring residual solvent content, and determining water content, culminating in a final mass balance calculation for a holistic purity value.[2]
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₂N₂O₃ |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 875569-77-2 |
| Structure |
A Holistic Strategy for Purity Determination
A single analytical method is insufficient to declare the purity of a pharmaceutical intermediate. A comprehensive assessment requires an orthogonal set of techniques, each designed to quantify a specific type of impurity. The mass balance approach is a widely accepted methodology for assigning the purity of a reference standard or key intermediate.[2] This approach quantifies the main component and all significant impurity classes separately. The overall purity is then calculated by subtracting the sum of all impurities from 100%.[3]
Our recommended workflow integrates four key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of organic impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and identification.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): To quantify volatile residual solvents from the manufacturing process.
-
Karl Fischer (KF) Titration: To specifically measure the water content.
The relationship between these methods is illustrated in the workflow diagram below.
Caption: Overall workflow for the comprehensive purity assessment of the target compound.
Chromatographic Purity by Reversed-Phase HPLC
Rationale and Method Causality
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. For a molecule like this compound, which contains both polar (amide, carbamate) and non-polar (tert-butyl, aliphatic rings) moieties, reversed-phase chromatography is the method of choice.[4]
-
Column Choice: A C18 (octadecylsilane) column is selected for its versatility and robust performance in separating compounds of intermediate polarity.
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of a wide range of potential impurities with varying polarities. A small amount of acid (e.g., formic or trifluoroacetic acid) is added to the mobile phase to control the ionization state of the secondary amine, ensuring sharp, symmetrical peak shapes.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen to detect the amide and carbamate chromophores present in the molecule and potential impurities that may lack strong UV absorption at higher wavelengths. Mass Spectrometry (MS) can be coupled to the HPLC (LC-MS) to provide mass information for peak identification and tracking.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water (v/v) to achieve a final concentration of ~1.0 mg/mL.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The following table outlines a robust starting point for method development.
-
| Parameter | Condition |
| Instrument | UHPLC/HPLC system with UV/PDA Detector |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2.0 µL |
| UV Wavelength | 210 nm |
| Gradient Program | See table below |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the organic purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identity and Structural Integrity by NMR Spectroscopy
Rationale and Method Causality
NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of chemical structures.[5] While chromatography can separate impurities, NMR confirms that the main peak corresponds to the correct molecule and can reveal the presence of structural isomers that may co-elute chromatographically. Both ¹H and ¹³C NMR are required for a complete assessment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integral of each signal is proportional to the number of protons it represents.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing a complementary dataset for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Cap the tube and invert several times to ensure complete dissolution.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~240 ppm.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Assign all major peaks in both ¹H and ¹³C spectra and confirm that they are consistent with the expected structure of this compound.
-
Examine the baseline for small impurity peaks. The absence of significant unassigned signals is a strong indicator of high purity.
-
Residual Solvents by Headspace GC-MS
Rationale and Method Causality
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by manufacturing processes.[6] Their levels must be controlled and monitored as they provide no therapeutic benefit and can pose a safety risk.[7] The International Council for Harmonisation (ICH) Q3C guideline provides a framework for classifying and setting limits for these solvents.[8][9] Headspace Gas Chromatography (HS-GC) is the standard technique for this analysis due to its ability to separate volatile analytes from a non-volatile sample matrix.
Experimental Protocol: HS-GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample directly into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Add an internal standard if quantitative accuracy is required.
-
Immediately cap and crimp the vial securely.
-
-
Instrumental Conditions:
| Parameter | Condition |
| Headspace Sampler | |
| Oven Temperature | 80 - 120 °C (optimize based on solvent boiling points) |
| Loop Temperature | 10 °C above oven temp. |
| Transfer Line Temp. | 10 °C above loop temp. |
| Equilibration Time | 15 - 30 min |
| Gas Chromatograph | |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow ~1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Scan Range | 35 - 350 amu |
-
Data Analysis:
-
Identify any detected residual solvents by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.
-
Quantify each solvent against an external standard calibration curve.
-
Report results in parts-per-million (ppm) and compare against ICH Q3C limits.[10]
-
Water Content by Karl Fischer Titration
Rationale and Method Causality
Water is a common impurity in pharmaceutical materials and can affect stability, reactivity, and the accuracy of purity calculations.[10] Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[1] It is based on a stoichiometric reaction between iodine and water. For samples expected to have water content above 0.1%, volumetric titration is the preferred method.[11]
Experimental Protocol: Volumetric KF Titration
Caption: Step-by-step workflow for Karl Fischer water content determination.
-
Instrument Setup and Standardization:
-
Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Use a one-component titrant (e.g., CombiTitrant 5).
-
Standardize the titrant by titrating a known amount of water standard or disodium tartrate dihydrate. Determine the titer (mg H₂O / mL of titrant) in triplicate until the RSD is <1%.
-
-
Sample Analysis:
-
Add fresh, dry methanol to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh approximately 100-200 mg of the sample.
-
Quickly add the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Begin the titration and record the volume of titrant consumed at the endpoint.
-
Perform the measurement in triplicate.
-
-
Calculation:
-
% Water (w/w) = [(V x T) / W] x 100
-
V = Volume of titrant consumed (mL)
-
T = Titer of the KF reagent (mg/mL)
-
W = Weight of the sample (mg)
-
-
Final Purity Calculation by Mass Balance
The final purity is determined by accounting for all measured impurity components. This provides a more accurate representation of the compound's purity than any single method alone.[12]
Calculation Formula
The purity on an "as is" basis is calculated as follows:
% Purity = 100% - % Organic Impurities (from HPLC) - % Water (from KF) - % Residual Solvents (from GC)
| Analysis | Result (Example) | Contribution to Purity |
| HPLC (Area %) | 99.50% | % Organic Impurities = 100 - 99.50 = 0.50% |
| Karl Fischer | 0.25% (w/w) | % Water = 0.25% |
| Residual Solvents (GC) | 500 ppm Methanol | % Residual Solvents = 500 / 10,000 = 0.05% |
| Total Impurities | 0.50% + 0.25% + 0.05% = 0.80% | |
| Final Purity | 100% - 0.80% = 99.20% |
This mass balance approach ensures that all significant components in the sample have been accounted for, providing a high degree of confidence in the final purity value.[2]
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Am Ende, M. T., & Cohen, B. A. (2014). Using a Mass Balance to Determine the Potency Loss during the Production of a Pharmaceutical Blend. Journal of Pharmaceutical Innovation. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]
-
Shaikh, R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics. [Link]
-
Schröder, S., et al. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]
-
Lia, W., & Chan, C. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
PharmaGuru. (2024). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. PharmaGuru. [Link]
-
Scharlab. Karl Fischer water content titration. Scharlab S.L. [Link]
-
ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. [Link]
-
Therapeutic Goods Administration. (2020). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 10. tga.gov.au [tga.gov.au]
- 11. mdpi.com [mdpi.com]
- 12. Using a Mass Balance to Determine the Potency Loss during the Production of a Pharmaceutical Blend - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and analogous syntheses of related diazaspirocyclic compounds.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a two-step sequence. This process involves an initial Michael addition followed by a reductive cyclization to form the desired lactam. Careful control of reaction conditions and a thorough understanding of the underlying mechanisms are crucial for achieving high yields and purity.
This guide will provide a detailed breakdown of a common synthetic approach, potential pitfalls, and evidence-based solutions to overcome them.
Proposed Synthetic Pathway
A logical and frequently employed strategy for constructing the 2,7-diazaspiro[4.5]decane core involves the following two key transformations:
Step 1: Michael Addition
The synthesis commences with a Michael addition between a suitable piperidine-derived precursor, specifically tert-butyl 4-amino-4-(2-cyanoethyl)piperidine-1-carboxylate, and an acrylate derivative. This reaction forms the open-chain intermediate necessary for the subsequent cyclization.
Step 2: Reductive Cyclization
The second step involves the reductive cyclization of the nitrile group of the Michael adduct. This transformation is typically achieved using a reducing agent such as Raney Nickel under a hydrogen atmosphere, leading to the formation of the desired lactam, this compound.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Michael Addition (Step 1) | 1. Inefficient base: The chosen base may not be strong enough to deprotonate the amine for efficient addition. 2. Steric hindrance: The reactants may be sterically hindered, slowing down the reaction. 3. Side reactions: Polymerization of the acrylate starting material can occur. | 1. Base selection: Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium tert-butoxide. 2. Reaction conditions: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Controlled addition: Add the acrylate slowly to the reaction mixture to maintain a low concentration and minimize polymerization. |
| Incomplete Reductive Cyclization (Step 2) | 1. Inactive catalyst: The Raney Nickel catalyst may have lost its activity. 2. Insufficient hydrogen pressure: The hydrogen pressure may be too low for the reduction to proceed to completion. 3. Presence of catalyst poisons: Trace impurities in the starting material or solvent can poison the catalyst. | 1. Catalyst handling: Use freshly prepared or commercially sourced high-activity Raney Nickel. Ensure it is stored and handled under appropriate inert conditions. 2. Optimize pressure: Increase the hydrogen pressure. A pressure of 50 psi is a good starting point, but it can be increased if necessary[1]. 3. Purification: Ensure the Michael adduct from Step 1 is thoroughly purified to remove any potential catalyst poisons. |
| Formation of Side Products | 1. Over-reduction: In Step 2, the lactam carbonyl could be further reduced to an amine. 2. Dieckmann condensation: If the starting material for the Michael addition is a diester instead of a cyano-ester, an alternative intramolecular Dieckmann condensation could occur, leading to a β-keto ester instead of a lactam[2]. | 1. Reaction monitoring: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid over-reduction. 2. Correct starting material: Ensure the correct starting material, containing a nitrile group, is used for the reductive cyclization to form the lactam. |
| Difficult Purification of Final Product | 1. Residual catalyst: Fine particles of Raney Nickel can be difficult to remove by simple filtration. 2. Co-eluting impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Filtration aid: Filter the reaction mixture through a pad of Celite® to effectively remove the finely divided catalyst. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the final product. Common solvents for similar compounds include ethanol or ethyl acetate/heptane mixtures[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it serves two primary purposes:
-
It deactivates the piperidine nitrogen, preventing it from participating in unwanted side reactions.
-
It improves the solubility of the intermediates in organic solvents, facilitating handling and purification.
The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) if the unprotected diazaspirocycle is desired for subsequent reactions[2].
Q2: Can other reducing agents be used for the reductive cyclization (Step 2)?
While Raney Nickel is a common and effective catalyst for this transformation, other reducing agents could potentially be employed. These might include other nickel-based catalysts or precious metal catalysts like palladium on carbon (Pd/C). However, the reaction conditions, such as solvent, temperature, and pressure, would need to be optimized for each specific catalyst system.
Q3: How can I monitor the progress of the reactions?
Both the Michael addition and the reductive cyclization can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the masses of the components, which can help in identifying the desired product and any side products.
Q4: What are the key safety precautions for this synthesis?
-
Raney Nickel: Raney Nickel is pyrophoric and can ignite if exposed to air. It should always be handled as a slurry in a solvent (e.g., water or ethanol) and never allowed to dry.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation reaction should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.
-
General Chemical Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling any chemicals.
Experimental Protocols
Step 1: Synthesis of the Michael Adduct
-
To a solution of tert-butyl 4-amino-4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).
-
To this mixture, add the acrylate derivative (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired open-chain intermediate.
Step 2: Synthesis of this compound
-
In a high-pressure reaction vessel, dissolve the Michael adduct (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Carefully add a slurry of Raney Nickel (approx. 20% by weight of the starting material) in the same solvent.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots using TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or flash column chromatography to obtain this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Sun, L., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1721. Available at: [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3354–3357. Available at: [Link]
-
Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. Available at: [Link]
-
Hauser, C. R., & Swamer, F. W. (1942). The Dieckmann Condensation. Organic Reactions, 1, 266-302. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wallace, D. J. (2011). L-Proline. Organic Syntheses, 88, 239. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
Sources
Technical Support Center: Diastereoselectivity in Azaspiro Compound Synthesis
Welcome to the technical support center for the stereoselective synthesis of azaspiro compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling diastereoselectivity in their synthetic routes. Azaspirocycles are a critical class of molecules in modern drug discovery, offering unique three-dimensional scaffolds that can enhance potency, selectivity, and pharmacokinetic properties.[1] However, the creation of the spirocyclic core often generates at least one new stereocenter, leading to the potential for diastereomers with distinct biological activities. Achieving high diastereoselectivity is therefore paramount.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and build a robust understanding of the factors governing diastereoselective outcomes in your reactions.
Troubleshooting Guide: Common Issues in Diastereoselective Azaspirocyclization
This section addresses specific experimental challenges and offers a systematic approach to problem-solving.
Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start my optimization?
A1: A low diastereomeric ratio (d.r.) is a common challenge, often indicating that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. A logical starting point is to investigate the fundamental energetic landscape of your reaction.
Core Concept: Kinetic vs. Thermodynamic Control
The product distribution in your reaction is governed by either kinetic or thermodynamic control.[2][3]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest (i.e., via the lowest activation energy transition state). This process is often irreversible under these conditions.[4]
-
Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium can be established between the products and starting materials (or a key intermediate). The major product will be the most stable diastereomer, regardless of the rate of formation.[2][4]
Troubleshooting Workflow:
-
Temperature Screening: This is the most critical first step.
-
Lower the Temperature: Run the reaction at a significantly lower temperature (e.g., 0 °C, -20 °C, or -78 °C). If the d.r. improves, it suggests your reaction is under kinetic control, and the desired diastereomer is likely the kinetic product.
-
Increase the Temperature: Run the reaction at a higher temperature (e.g., reflux). If the d.r. changes, and particularly if it inverts to favor the other diastereomer, this indicates that you are moving towards thermodynamic control, and the favored product at this temperature is the more stable one.[2][5]
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state energies.[2] A systematic screening of solvents with varying properties is recommended.
-
Catalyst/Reagent Modification: If your reaction is catalyzed, the catalyst is a powerful tool for influencing diastereoselectivity. Consider screening different ligands (for metal catalysts) or different chiral auxiliaries/organocatalysts.
The following diagram illustrates a general troubleshooting workflow when faced with poor diastereoselectivity:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of Polar Spirocyclic Compounds
Welcome to the technical support center for the purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these structurally complex molecules. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Challenge of Polar Spirocyclic Compounds
Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, are of significant interest in medicinal chemistry. When these rigid scaffolds are decorated with polar functional groups (e.g., hydroxyls, amines, carboxylic acids), their purification becomes a non-trivial task. The combination of high polarity and a constrained conformation often leads to issues such as poor retention in reversed-phase chromatography, strong retention and peak tailing in normal-phase chromatography, and solubility challenges. This guide will address these common problems with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of polar spirocyclic compounds:
Q1: My polar spirocyclic compound is not retained on a C18 column and elutes in the void volume. What should I do?
This is a classic problem for highly polar molecules.[1][2] When a compound is too polar, it has very little affinity for the non-polar stationary phase of a C18 column and is swept away by the polar mobile phase.[1][2][3] Here are several strategies to address this:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][4][5][6] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][4]
-
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases that are modified to increase their polarity, which can improve the retention of polar analytes.[7]
-
Ion-Pair Chromatography: If your spirocyclic compound is ionizable, adding an ion-pairing reagent to the mobile phase can increase its retention on a reversed-phase column.
Q2: I'm using normal-phase chromatography on silica gel, but my polar spirocyclic compound is streaking badly or won't elute from the baseline. What's causing this and how can I fix it?
This issue typically arises from strong interactions between the polar functional groups of your compound and the acidic silanol groups on the surface of the silica gel.[8][9] This is especially common with basic compounds like amines.[8]
-
Mobile Phase Modifiers: Adding a small amount of a polar solvent or a modifier can significantly improve peak shape. For basic compounds, adding a small percentage of triethylamine (TEA) or ammonium hydroxide can help to saturate the active sites on the silica and reduce tailing.[8][9] For acidic compounds, adding acetic acid or formic acid can have a similar effect.
-
Deactivating the Silica Gel: You can pre-treat your silica gel by flushing the column with a solvent system containing a base like triethylamine to neutralize the acidic sites.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or bonded phases such as amino or diol columns.[8][10]
Q3: My polar spirocyclic compound is a chiral racemate. What is the best approach for chiral separation?
Chiral separation of polar compounds can be challenging. The choice of technique will depend on the specific properties of your molecule.
-
Supercritical Fluid Chromatography (SFC): SFC is often a preferred technique for chiral separations due to its high efficiency and faster run times compared to HPLC.[11][12][13][14][15] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent, which is compatible with a wide range of chiral stationary phases.[12][14][15]
-
Chiral HPLC: Both normal-phase and reversed-phase chiral HPLC can be effective. For polar compounds, polysaccharide-based chiral stationary phases are often a good starting point.[16] You may need to screen different columns and mobile phase combinations to find the optimal conditions.
-
Derivatization: If direct separation is difficult, you can derivatize your racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and systematic approaches to solving them.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Strong interaction with active sites on the stationary phase (e.g., silanols).[8] | - Normal Phase: Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, acetic acid for acidic compounds).[8][9] - Reversed Phase: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Use a high-purity, end-capped column. |
| Secondary interactions with the stationary phase. | - Try a different stationary phase chemistry (e.g., a polar-embedded or phenyl-hexyl column in reversed-phase). | |
| Column overload. | - Reduce the amount of sample injected. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse (less common with modern columns). | - Ensure mobile phase and column are compatible. |
Problem 2: Irreproducible Retention Times
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual Shift in Retention Time | Column aging or contamination. | - Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - Ensure accurate mixing of mobile phase components. | |
| Sudden Change in Retention Time | Leak in the system. | - Check all fittings for leaks. |
| Pump malfunction. | - Check the pump for proper operation and pressure fluctuations. | |
| Inadequate column equilibration.[9] | - Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially for gradient methods.[9] |
Problem 3: Compound Instability During Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of Degradation Products | Compound is sensitive to the acidic nature of silica gel.[17][18] | - Use a deactivated silica gel or an alternative stationary phase like alumina.[9] - Consider reversed-phase chromatography where the mobile phase pH can be controlled. |
| Compound is thermally labile. | - Avoid high temperatures during solvent evaporation. - If using SFC, be mindful of the operating temperature. | |
| Compound is sensitive to the mobile phase. | - Screen for compatible mobile phases. For example, if your compound is acid-sensitive, avoid acidic additives. |
Experimental Workflows and Protocols
Workflow for Method Development for a Novel Polar Spirocyclic Compound
Caption: Decision tree for purification method development.
Protocol 1: HILIC Purification of a Polar Spirocyclic Amine
This protocol is a starting point and should be optimized for your specific compound.
-
Column Selection: Start with a silica or amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
-
Sample Preparation: Dissolve the crude sample in a mixture of Acetonitrile and a minimal amount of water or DMSO to ensure complete dissolution.
-
Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient to 100% Mobile Phase B over 15-20 column volumes.
-
Hold at 100% Mobile Phase B for 2-3 column volumes.
-
Return to 100% Mobile Phase A and re-equilibrate for 5-10 column volumes.
-
-
Detection: Use UV detection at an appropriate wavelength and/or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is useful for acid-sensitive or strongly basic polar spirocyclic compounds.
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture of your initial elution solvent (e.g., 9:1 Dichloromethane:Methanol) containing 1-2% triethylamine.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.[9]
-
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without the triethylamine) to remove the excess base.[9]
-
Sample Loading and Elution: Load your sample and proceed with the purification as usual.
Advanced Techniques: A Deeper Dive
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[19] It offers several advantages for the purification of polar spirocyclic compounds:
-
High Speed: The low viscosity of supercritical CO2 allows for faster separations.[15]
-
Reduced Solvent Usage: SFC significantly reduces the consumption of organic solvents, making it a "greener" alternative.[12]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, which can be beneficial for separating closely related impurities.
When to Consider SFC:
-
For chiral separations of polar spirocyclic compounds.
-
When dealing with thermally labile compounds.
-
As a high-throughput purification method.
Choosing the Right Chromatography Mode
Caption: Matching compound properties to chromatography techniques.
Conclusion
The purification of polar spirocyclic compounds requires a thoughtful and systematic approach. There is no one-size-fits-all solution, and the optimal method will depend on the specific properties of your molecule. By understanding the principles behind different chromatographic techniques and anticipating potential challenges, you can develop robust and efficient purification strategies. This guide provides a foundation for your work, and I encourage you to use it as a starting point for your method development and troubleshooting efforts.
References
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/31005]([Link] SFC/how-good-is-sfc-for-polar-analytes/31005)
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
Syngene. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: About. Retrieved from [Link]
-
Reddit. (2025, December 11). Chiral Separation of Polar Compounds? Retrieved from [Link]
-
Restek. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. Reversed-phase chromatography. Retrieved from [Link]
-
Twisting Memoirs Publications. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
Phenomenex. Gas Chromatography Knowledge Center. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Royal Society of Chemistry. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Retrieved from [Link]
-
Taylor & Francis. Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
YouTube. (2023, May 14). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Air Products. Frequently Asked Questions about Chromatographic Gases. Retrieved from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Phenomenex. HILIC HPLC Column. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. welch-us.com [welch-us.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Overcoming Solubility Issues with Pterin-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pterin-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet significant challenge of pterin solubility. Pterins are a class of heterocyclic compounds with vital roles in biological systems, from enzyme cofactors like tetrahydrobiopterin to pigments found in nature.[1] However, their unique structure often leads to profound solubility issues that can hinder research and development.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs): Your First Steps
This section addresses the most common initial hurdles encountered when working with pterin compounds.
Q1: Why is my pterin-based compound not dissolving in standard solvents like water or DMSO?
Answer: The poor solubility of many pterin derivatives is a well-documented challenge stemming directly from their molecular structure.[2] The pterin scaffold contains multiple amine and keto functional groups. These groups are potent hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding between pterin molecules in the solid state.[3] This creates a highly stable crystal lattice that is difficult to break apart with solvent molecules, resulting in low solubility in both aqueous and many organic solvents.[1][3] Early researchers noted this property, finding the pigments from butterfly wings could not be solubilized in common organic solvents.[1]
Q2: I'm preparing an aqueous solution. What is the very first and simplest thing I should try to improve solubility?
Answer: The most immediate and often effective strategy is to adjust the pH . The pterin ring system has multiple sites that can be protonated or deprotonated. By converting the neutral molecule into an ion (a salt), you can dramatically increase its interaction with polar solvents like water.
-
For acidic pterins (e.g., those with carboxylic acid groups like Pterin-6-carboxylic acid): Try adding a dilute base such as 0.01 M NaOH to deprotonate the acidic group, forming a more soluble anionic salt. Pterin-6-carboxylic acid is practically insoluble in water but is slightly soluble in 0.01 M NaOH (pH ~11).[4]
-
For basic pterins (e.g., those with primary amino groups): Try adding a dilute acid like 0.1 M HCl to protonate the basic nitrogen atoms, forming a more soluble cationic salt.
Causality: Ionization introduces a formal charge on the molecule. This charge allows for strong ion-dipole interactions with water molecules, which are energetically more favorable than the interactions between the neutral pterin and water, thus overcoming the crystal lattice energy and promoting dissolution. The fluorescence of many pterins is also known to be pH-dependent, indicating significant changes in the molecule's electronic state and interactions with the solvent at different pH values.[5][6]
Q3: My compound is still not dissolving after pH adjustment, or I need to work in an organic solvent. What should I try next?
Answer: If pH adjustment is not viable or sufficient, the next steps involve selecting an appropriate organic solvent or using a co-solvent system.
-
Survey of Organic Solvents: While many pterins show limited solubility in common organic solvents, some polar aprotic solvents can be effective. Dimethylformamide (DMF) has been noted in the literature for cross-coupling reactions, although solubility can still be limited.[2] The choice of solvent can also significantly impact the photophysical properties of pterins, such as fluorescence, indicating a strong dependence on solvent polarity.[5]
-
Co-Solvents: For aqueous applications where pH adjustment alone is insufficient, adding a water-miscible organic co-solvent can be highly effective.[7] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic molecules.[7] Common choices include DMSO, ethanol, methanol, or polyethylene glycol (PEG).
-
Heat and Sonication: Gently warming the solution can provide the energy needed to break the crystal lattice. However, be cautious, as pterins can be susceptible to degradation at high temperatures. Always check the stability of your specific compound. Ultrasonication is another excellent physical method to aid dissolution by providing localized energy to disrupt particles.[4]
Advanced Troubleshooting and In-Depth Methodologies
This section provides detailed protocols and advanced strategies for persistent solubility challenges.
Q4: How do I perform a systematic solubility screen for my novel pterin derivative?
Answer: A systematic approach is crucial to efficiently find the optimal conditions. A pH-solubility profile and a co-solvent screen are two foundational experiments.
Caption: The effect of pH on pterin ionization and its subsequent impact on water solubility.
References
-
Bandaru, S. S. M., Fischer, C., Correia, J. V., Land, A.-L., Schulzke, C., & Heering, D. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(19), 4567. [Link]
-
Colston, K. O., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. [Link]
-
Buglak, A. A., Kapitonova, M. A., Vechtomova, Y. L., & Telegina, T. A. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
Bandaru, S. S. M., Fischer, C., Correia, J. V., Land, A.-L., Schulzke, C., & Heering, D. (2024). Pushing at the Boundaries of Pterin Chemistry. PMC. [Link]
-
Buglak, A. A., Kapitonova, M. A., Vechtomova, Y. L., & Telegina, T. A. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Molecules, 23(23), 15222. [Link]
-
Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. [Link]
-
Schircks Laboratories. (2016). Pterin-6-carboxylic acid Data Sheet. [Link]
-
Unknown Author. (n.d.). Pterin compounds: from butterflies to biochemistry. Chemistry in New Zealand. [Link]
-
ResearchGate. (n.d.). Pterin derivatives utilized in a computational study of the... [Link]
-
Pharma Learning In Depth. (2024). Solubility and Bioavailability Enhancement Techniques. YouTube. [Link]
-
Kumar, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 2. mdpi.com [mdpi.com]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schircks.ch [schircks.ch]
- 5. mdpi.com [mdpi.com]
- 6. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Stability of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Welcome to the technical support center for Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability-related issues that may be encountered during experimental work with this compound. As a valued building block in medicinal chemistry, understanding its stability profile is critical for the integrity and reproducibility of your research.
Introduction: A Chemist's Perspective on Stability
This compound incorporates two key structural features that dictate its chemical stability: a tert-butyloxycarbonyl (Boc)-protected amine and a piperidone ring system . The Boc group is a widely used protecting group known for its sensitivity to acidic conditions, while the piperidone moiety, a cyclic ketone, can be susceptible to a range of chemical transformations.[1][2] This guide will address the potential stability challenges arising from these functionalities and provide practical solutions for their mitigation.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: I'm observing a loss of my starting material in solution over time, even when stored in the freezer. What could be the cause?
Answer: The most likely culprit is gradual hydrolysis of the Boc protecting group, especially if your solvent contains trace amounts of acid or water. While the Boc group is generally stable to bases and most nucleophiles, it is labile to acid.[1][3] Even seemingly neutral solvents can become slightly acidic upon storage or exposure to air. Additionally, if the compound was not stored under inert gas, oxidative degradation could be a contributing factor.
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents for your stock solutions. If possible, use freshly opened solvents or those that have been properly stored over molecular sieves.
-
Inert Atmosphere: When preparing and storing solutions, use an inert gas like argon or nitrogen to purge the vial and create a protective atmosphere. This will minimize exposure to moisture and oxygen.
-
pH Control: If your experimental conditions allow, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Stability-Indicating Analysis: To confirm the degradation pathway, perform a time-course analysis of your solution using a stability-indicating HPLC method (see Section III for a general protocol). The appearance of a new, more polar peak could indicate the formation of the de-Boc'd compound.
Issue 2: My reaction is being conducted under acidic conditions, and I'm seeing multiple unexpected byproducts. What's happening?
Answer: The primary degradation pathway under acidic conditions is the cleavage of the Boc group to yield the free secondary amine.[3] This is a well-established deprotection strategy. The formation of multiple byproducts suggests that the newly formed amine or the carbocation intermediate may be participating in subsequent reactions, or that other acid-labile functionalities in your reaction mixture are also degrading.
Predicted Acid-Catalyzed Degradation Pathway:
Caption: Predicted acid-catalyzed degradation of the target molecule.
Troubleshooting Steps:
-
Alternative Protecting Groups: If your desired transformation requires acidic conditions, consider synthesizing an analog of your compound with a more acid-stable protecting group, such as a carbobenzyloxy (Cbz) or acetyl group.
-
Milder Acidic Conditions: Explore the use of weaker acids or buffered acidic conditions to see if you can achieve your desired reaction with minimal deprotection.
-
Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to identify the point at which byproduct formation becomes significant. This can help you optimize reaction time.
Issue 3: I'm performing a reaction with a strong oxidizing agent and observing a complex mixture of products. Is the piperidone ring being affected?
Answer: Yes, the piperidone ring, specifically the carbons alpha to the carbonyl and the nitrogen, can be susceptible to oxidation.[2] Strong oxidizing agents can lead to ring opening or the formation of various oxidized species.
Potential Oxidative Degradation Pathways:
Caption: Potential oxidative degradation pathways.
Troubleshooting Steps:
-
Milder Oxidants: If possible, switch to a milder and more selective oxidizing agent.
-
Protecting Groups: In some cases, it may be necessary to protect the ketone functionality, for example, as a ketal, before performing the oxidation.[4]
-
Low Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions, including oxidation of the piperidone ring.
II. Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A: The solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Some suppliers recommend refrigerated storage (2-8 °C).
-
-
Q2: What is the best solvent for preparing a stock solution?
-
A: For short-term use, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are recommended. For long-term storage, it is advisable to store the compound as a solid and prepare solutions fresh.
-
-
Q3: Is this compound stable to photolysis?
-
Q4: How can I confirm the identity of degradation products?
-
A: Liquid chromatography-mass spectrometry (LC-MS) is an excellent technique for identifying degradation products.[7][8] By comparing the mass of the observed peaks to the expected masses of potential degradation products (e.g., the de-Boc'd compound), you can gain significant insight into the degradation pathway. For definitive structural elucidation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy may be necessary.
-
III. Experimental Protocols for Stability Assessment
To systematically evaluate the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a variety of stress conditions to predict its long-term stability and identify potential degradation products.[9]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Protocol 1: Stability-Indicating HPLC-UV Method Development (General Template)
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10][11]
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 210 nm, or determine the λmax by UV-Vis spectroscopy).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is demonstrating that the peaks for the parent compound and all degradation products are well-resolved.
Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 50-60 °C).
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis study.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light. Analyze at the specified time points.
-
Thermal Degradation:
-
Solution: Heat the sample solution at 80 °C and analyze at various time points.
-
Solid: Place the solid compound in an oven at 80 °C and analyze at specified time points by preparing a fresh solution at each time point.
-
-
Photolytic Degradation: Expose the sample solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be kept in the dark under the same temperature conditions.
IV. Data Summary and Interpretation
The results from the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Observation | % Degradation (at 24h) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, RT | Significant degradation | > 20% | 1 major, several minor |
| Base Hydrolysis | 0.1 M NaOH, RT | Minimal degradation | < 5% | 1 minor |
| Oxidation | 3% H2O2, RT | Moderate degradation | 10-15% | 2 major |
| Thermal (Solution) | 80 °C | Slow degradation | 5-10% | 1 major |
| Photolysis | ICH Q1B | Minimal degradation | < 5% | None detected |
Table 1: Example Data Summary from a Forced Degradation Study. The data presented here is hypothetical and should be determined experimentally.
V. Conclusion
The stability of this compound is primarily influenced by the acid-lability of the Boc protecting group. While relatively stable under neutral, basic, and photolytic conditions, care must be taken to avoid acidic environments and strong oxidizing agents. By understanding these potential degradation pathways and employing the troubleshooting and analytical strategies outlined in this guide, researchers can ensure the quality and integrity of their experimental results.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- McInnes, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
- Rani, S., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-15.
- Feng, C., et al. (2026). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Sustainable Chemistry & Engineering.
- Kuwabara, T., & Schiesser, C. H. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2701-2706.
- Al-Zoubi, R. M., et al. (2021).
-
International Alliance of Generic Medicines (IAGIM). (n.d.). Photostability. Retrieved from [Link]
- Jahan, S., et al. (2022). Nitroxide Hormesis in Yeast: 4-Hydroxy-TEMPO Modulates Aging, and Cell Cycle. Antioxidants, 11(7), 1345.
- Versteegen, R. M., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(36), 15473-15482.
- Panda, S. S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Hoffmann, R. W., & Bovicelli, P. (1990).
- Patel, J., et al. (2015). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Molecules, 20(8), 14569-14582.
- Kuwabara, T., & Schiesser, C. H. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
- Ahirrao, S. P., & Bhambere, D. S. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils Journal, 8(4), 10243-10254.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Suneetha, A., & Rao, G. (2017). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 55-63.
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
- Bajaj, S., et al. (2003). Photostability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 515-534.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4963-4968.
-
Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]
- Amat, M., et al. (2009). An Unexpected Oxidation in the Generation of Cyclopenta[c]piperidines by Ring-Closing Metathesis. The Journal of Organic Chemistry, 74(16), 6377-6380.
- Squires, T. G., & Schmidt, W. K. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5036.
- Patel, C. N., et al. (2012). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 11-15.
- El-Gamal, M. I., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15993-16006.
- Patel, J., et al. (2015). Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. Molecules, 20(8), 14569-14582.
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
uofgchem2700. (2012, February 14). Hydrolysis of t-ButylChloride. Kinetics. Experiment #5. SN1 Reaction. [Video]. YouTube. [Link]
- Tonnesen, H. H. (2001). Photostability and Photostabilization of Drugs and Drug Products. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(11), 847-861.
-
Wikipedia. (n.d.). DNA. Retrieved from [Link]
- Thoma, K., & Kramer, K. D. (1998). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. European Journal of Pharmaceutics and Biopharmaceutics, 46(3), 325-333.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. iagim.org [iagim.org]
- 7. researchgate.net [researchgate.net]
- 8. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. ijpras.com [ijpras.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Diazaspiro[4.5]decanes for Medicinal Chemistry
The diazaspiro[4.5]decane scaffold, a key motif in modern drug discovery, represents a significant departure from the traditionally flat, aromatic structures that have long dominated medicinal chemistry. Its inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties such as increased solubility and metabolic stability.[1][2] This guide provides a comparative analysis of several prominent synthetic strategies for constructing this valuable scaffold, offering researchers the insights needed to select the most appropriate route for their specific applications.
Multicomponent Reactions (MCRs): A Strategy for Rapid Complexity
Multicomponent reactions are highly efficient chemical transformations in which three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[3][4] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.
Conceptual Overview: Palladium-Catalyzed Domino Reaction
One elegant MCR approach involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[5][6] This method constructs the diazaspiro[4.5]decane core in a single step, forming three new carbon-carbon bonds with high regioselectivity. The reaction proceeds through a sequence of intermolecular coupling followed by an intramolecular cyclization cascade, leading directly to the spirocyclic framework.[6]
Reaction Workflow & Mechanism
The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by a series of carbopalladation and cyclization steps, culminating in the formation of the diazaspiro[4.5]decane product and regeneration of the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Caption: Workflow for Palladium-Catalyzed MCR Synthesis.
Representative Experimental Protocol
Adapted from Li, L. et al., Org. Biomol. Chem., 2014.[6]
-
To a sealed tube, add the yne-en-yne substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add dry solvent (e.g., 1,4-dioxane, 5 mL) under an inert atmosphere (e.g., Argon).
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane product.
Intramolecular Cyclization: Forging Rings from Acyclic Precursors
Intramolecular cyclization strategies are fundamental to the synthesis of spirocycles. These methods involve the formation of one of the rings by creating a bond between two atoms within a single, appropriately functionalized acyclic or monocyclic precursor.
Conceptual Overview: Oxidative Dearomatization
A powerful approach for synthesizing spirocyclic diamines involves the dearomatizing oxidation of phenols that have a urea group attached via a flexible tether. This complexity-generating transformation uses an oxidant to trigger an intramolecular cyclization. The pendant urea acts as a double nucleophile, first attacking the activated phenol ring and then undergoing a subsequent intramolecular aza-Michael addition to form a complex spirotricyclic system containing the desired 1,2-diamine motif in a stereocontrolled manner.
Reaction Mechanism
The reaction is initiated by the oxidation of the phenol to a cyclohexadienone intermediate. This electrophilic intermediate is then trapped intramolecularly by the distal nitrogen of the urea tether. The resulting spirocyclic dienone then undergoes a rapid intramolecular aza-Michael addition by the proximal urea nitrogen, forming the second ring and setting the final stereochemistry of the embedded 1,2-diamine.
Caption: Key steps in the oxidative dearomatization cascade.
Representative Experimental Protocol
Adapted from Foley, D. J. et al., Chem. Sci., 2023.
-
Dissolve the phenol-urea substrate (1.0 equiv) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE) at room temperature.
-
Add the oxidant, phenyliodine bis(trifluoroacetate) (PIFA) (1.1-1.5 equiv), portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 1-4 hours until the starting material is consumed (monitored by LCMS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the spirotricyclic product.
Ring-Closing Metathesis (RCM): Alkene Cyclization for Spirocycle Formation
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis that forms cyclic compounds by the intramolecular rearrangement of a diene.[7] The development of stable and functional-group-tolerant ruthenium-based catalysts (e.g., Grubbs' catalysts) has made RCM a go-to strategy for constructing a wide variety of ring systems, including azaspirocycles.[8][9]
Conceptual Overview
In the context of diazaspiro[4.5]decane synthesis, the RCM strategy involves preparing a linear precursor that contains two terminal alkene functionalities. One alkene is part of a chain that will form the piperidine ring, while the other is attached to a nitrogen atom destined for the pyrrolidine or other heterocyclic ring. The spirocyclic junction is typically pre-formed or formed in a preceding step. The key RCM step forges the second ring of the spirocycle.
Reaction Workflow
The synthesis begins with the preparation of a diene precursor. This is often achieved through standard organic transformations like alkylation of amines. The diene is then subjected to an RCM catalyst, which mediates the cyclization to form the spirocyclic alkene. A final hydrogenation step can be employed to reduce the double bond, yielding the saturated diazaspiro[4.5]decane core.[10]
Caption: General workflow for RCM-based synthesis.
Representative Experimental Protocol
Adapted from Carrel, A. et al., Helv. Chim. Acta, 2021.[10]
-
RCM Step: Dissolve the diene precursor (1.0 equiv) in a degassed solvent like dichloromethane or toluene.
-
Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the mixture to reflux under an inert atmosphere for several hours to overnight, monitoring for the formation of the cyclized product and consumption of the starting material.
-
Cool the reaction, concentrate it, and purify by column chromatography to isolate the spirocyclic alkene.
-
Hydrogenation Step: Dissolve the isolated alkene in a solvent such as methanol/acetic acid.
-
Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final saturated diazaspiro[4.5]decane.
Reductive Amination: Convergent Assembly of the Spiro Core
Reductive amination is a robust method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the intermediate imine or enamine.[11][12] This reaction can be performed in a stepwise or one-pot fashion and is highly valuable for building substituted amine frameworks, including spirocyclic systems.
Conceptual Overview
For the synthesis of diazaspiro[4.5]decanes, an intramolecular reductive amination serves as a key ring-closing step. The strategy involves a precursor containing both a ketone and a primary or secondary amine, separated by a suitable tether. Under acidic conditions, the amine and ketone reversibly form a cyclic iminium ion, which is then irreversibly reduced by a hydride reagent to yield the final spirocyclic diamine. The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they selectively reduce the iminium ion in the presence of the starting ketone.[12]
Reaction Mechanism
The process begins with the acid-catalyzed formation of a hemiaminal from the intramolecular reaction of the amine and ketone. Dehydration of the hemiaminal generates a cyclic iminium ion. A hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, forming the final, stable diazaspiro[4.5]decane product.
Caption: Mechanism of intramolecular reductive amination.
Representative Experimental Protocol
General procedure based on established methods.[12][13]
-
Dissolve the amino-ketone precursor (1.0 equiv) in a suitable solvent such as methanol or dichloroethane.
-
Add a mild acid catalyst (e.g., acetic acid) to facilitate iminium ion formation.
-
Add the reducing agent, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv), portion-wise at room temperature.
-
Stir the reaction mixture for 12-48 hours, monitoring the reaction progress by TLC or LCMS.
-
Carefully quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid and decompose any remaining reducing agent.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography to yield the target diazaspiro[4.5]decane.
Comparative Analysis of Synthetic Routes
| Feature | Multicomponent Reaction (Pd-Domino) | Oxidative Dearomatization | Ring-Closing Metathesis (RCM) | Intramolecular Reductive Amination |
| Core Principle | Convergent, domino C-C bond formation | Dearomative C-N bond formation | Intramolecular alkene cyclization | Intramolecular C-N bond formation |
| Number of Steps | 1 (for core construction) | 1 (for core construction) | 2-3 (precursor synthesis, RCM, hydrogenation) | 1-2 (precursor synthesis, cyclization) |
| Typical Yields | Moderate to Good[6] | Good to Excellent | Good to Excellent[10] | Good to Excellent[13] |
| Stereocontrol | Often limited unless chiral ligands are used | Can be highly diastereoselective | Dependent on precursor stereochemistry | Dependent on precursor stereochemistry |
| Substrate Scope | Tolerates various aryl halides and alkynes[5] | Requires specific phenol-urea precursors | Broad; requires diene functionality | Requires amino-ketone functionality |
| Key Reagents | Pd catalyst, phosphine ligands, base | Hypervalent iodine oxidant (e.g., PIFA) | Ru catalyst (e.g., Grubbs'), H₂, Pd/C | Mild reducing agent (e.g., NaBH₃CN) |
| Advantages | High step economy, rapid complexity | Generates high complexity, stereoselective | High functional group tolerance, reliable | Mild conditions, reliable C-N formation |
| Disadvantages | Cost/toxicity of Pd, high temperatures | Limited to phenol precursors, potent oxidant | Cost of Ru catalyst, multi-step sequence | Requires specific precursor synthesis |
Conclusion
The synthesis of diazaspiro[4.5]decanes can be achieved through a variety of powerful and strategic routes. The optimal choice depends heavily on the specific goals of the research program, including the desired substitution patterns, stereochemical requirements, and scale of the synthesis.
-
Multicomponent Reactions are ideal for diversity-oriented synthesis, where rapid access to a library of analogs from simple building blocks is the primary goal.[3][6]
-
Oxidative Dearomatization offers a sophisticated method for creating complex, polycyclic systems with excellent stereocontrol, making it suitable for synthesizing intricate natural product-like scaffolds.
-
Ring-Closing Metathesis provides a reliable and versatile pathway that benefits from high functional group tolerance, making it a workhorse for constructing the core ring system from readily available diene precursors.[7][10]
-
Intramolecular Reductive Amination represents a classic and robust strategy for the final ring-closing step, valued for its mild conditions and predictable outcomes.[12][13]
By understanding the causality, advantages, and limitations of each approach, researchers and drug development professionals can make informed decisions to efficiently access these valuable three-dimensional scaffolds and accelerate the discovery of new therapeutics.
References
-
Georgiadis, D., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(3), M1148. [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(31), 5968-5975. [Link]
-
Foley, D. J., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Science, 14(2), 405-410. [Link]
-
Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100171. [Link]
-
Vitale, R., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
-
Wipf, P., et al. (2004). Diversity-oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009-3012. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Grubbs, R. H., et al. (1995). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research, 28(11), 446-452. [Link]
-
Domínguez-Vera, J. M. (2020). Multicomponent Reactions (MCRs). In Bio-catalysis in Multicomponent Reactions. MDPI. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Atlanchim Pharma. (n.d.). Olefin metathesis reactions: the synthetic tool of the decade? [Link]
-
Wipf Group. (2006). Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). [Link]
-
Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Selection in PROTAC Design: A Comparative Analysis of Rigid vs. Flexible Linkers
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Upon simultaneous binding to the POI and the E3 ligase, the PROTAC forms a ternary complex, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
While the choice of POI and E3 ligase ligands determines the "what" and "how" of PROTAC action, the linker is the crucial element that dictates the efficiency and success of this process. The linker is far more than a simple spacer; its length, composition, and flexibility are critical parameters that influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[4] This guide provides a detailed comparison of two major classes of linkers—flexible and rigid—to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker is a pivotal decision in PROTAC design, with each offering a distinct set of advantages and disadvantages that can profoundly impact the degrader's performance.
Flexible Linkers: The Versatile Path to Ternary Complex Formation
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are the most prevalent type of linker used in PROTAC design, accounting for a significant majority of reported degraders.[2] Their popularity stems from several key advantages:
-
Synthetic Accessibility: PEG and alkyl chains are readily available and can be incorporated into PROTACs using well-established chemical reactions, such as amide coupling and click chemistry.[5] This facilitates the rapid synthesis of a library of PROTACs with varying linker lengths for optimization studies.
-
Conformational Freedom: The high degree of rotational freedom in flexible linkers allows the PROTAC to adopt a multitude of conformations. This increases the probability of achieving a productive ternary complex geometry, even in the absence of detailed structural information about the POI and E3 ligase.
However, the inherent flexibility of these linkers also presents certain drawbacks:
-
Entropic Penalty: The conformational freedom of a flexible linker can lead to a significant entropic penalty upon binding and formation of the ternary complex, potentially reducing its stability.
-
"Hook Effect": At high concentrations, PROTACs with flexible linkers can be more prone to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to a decrease in degradation efficiency.[2]
-
Physicochemical Properties: Long, flexible linkers can contribute to a high molecular weight and an increased number of rotatable bonds, which may negatively impact cell permeability and oral bioavailability.
Rigid Linkers: Engineering Precision and Pre-organization
In an effort to overcome the limitations of flexible linkers, researchers have increasingly turned to the use of rigid linkers, which incorporate structural elements such as piperidine/piperazine rings, alkynes, or aromatic groups.[6] These linkers offer a different strategic approach to PROTAC design:
-
Conformational Constraint: By reducing the number of rotatable bonds, rigid linkers pre-organize the PROTAC into a more defined conformation. This can reduce the entropic penalty of ternary complex formation and potentially lead to more stable and potent degraders.
-
Improved Physicochemical Properties: The incorporation of rigid structural motifs can improve a PROTAC's metabolic stability and solubility.[7] For instance, piperazine-containing linkers have been shown to enhance these properties.[7]
-
Potential for Enhanced Selectivity: The conformational rigidity of these linkers can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.
The primary challenges associated with rigid linkers include:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more complex and synthetically demanding compared to those with flexible linkers.
-
Requirement for Structural Information: Achieving a productive ternary complex with a rigid linker can be more challenging and may necessitate a greater understanding of the structural biology of the POI and E3 ligase to ensure proper orientation. An improperly designed rigid linker may completely abrogate ternary complex formation and degradation.
Comparative Data Analysis: BRD4 Degraders
To illustrate the practical implications of linker choice, we will consider the well-studied example of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.
| PROTAC (Linker Type) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (Flexible - PEG) | Thalidomide (CRBN) | 84 | >95 | [8] |
| Compound 2a (Flexible - Ester/Methylated) | Thalidomide (CRBN) | 16 | >95 | [8] |
| Compound 34 (Rigid - Piperazine) | Thalidomide (CRBN) | 60 | >90 | [7] |
| L134 (22a) (Rigid - Alkenyl Oxindole) | Alkenyl Oxindole (DCAF11) | 7.36 | >98 | [9] |
| NC-1 (Flexible - PEG6) | Thalidomide (CRBN) | 2.2 | 97 | [10] |
Data Interpretation:
The data presented in the table highlights that both flexible and rigid linkers can be successfully employed to generate potent BRD4 degraders. For instance, dBET1, a widely used BRD4 PROTAC with a flexible PEG linker, exhibits a DC50 of 84 nM.[8] Interestingly, a modification of the dBET1 linker to an ester-containing, methylated version (Compound 2a) resulted in a 5-fold improvement in potency (DC50 = 16 nM), demonstrating that even within the "flexible" category, subtle changes can have a significant impact.[8]
On the other hand, Compound 34, which incorporates a more rigid piperazine moiety, also effectively degrades BRD4 with a DC50 of 60 nM.[7] Furthermore, the rigid alkenyl oxindole-based PROTAC, L134 (22a), demonstrates exceptional potency with a DC50 of 7.36 nM.[9] The highly potent NC-1, with a flexible PEG6 linker, showcases that flexible linkers can also achieve very low nanomolar degradation.[10]
This data underscores a critical principle in PROTAC design: there is no universally superior linker type. The optimal linker is highly dependent on the specific POI-E3 ligase pair and the overall structural context of the PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of PROTACs with flexible and rigid linkers. These should be adapted based on the specific chemistry of the warhead, E3 ligase ligand, and linker.
Protocol 1: Synthesis of a PROTAC with a Flexible PEG Linker (Amide Coupling)
This protocol describes a common method for synthesizing a PROTAC using a commercially available E3 ligase ligand-linker conjugate.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand-PEG-amine conjugate (e.g., from a commercial supplier)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the E3 ligase ligand-PEG-amine conjugate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Synthesis of a PROTAC with a Rigid Piperazine Linker (Split Ugi Reaction)
This protocol outlines a multi-component reaction approach for incorporating a rigid piperazine linker.[7]
Materials:
-
Isocyanide-functionalized E3 ligase ligand
-
Carboxylic acid-functionalized POI ligand
-
Formaldehyde
-
Piperazine
-
Methanol
-
Trifluoroacetic acid (TFA) for deprotection if necessary
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
To a solution of the isocyanide-functionalized E3 ligase ligand (1 equivalent) and the carboxylic acid-functionalized POI ligand (1 equivalent) in methanol, add formaldehyde (1.2 equivalents) and piperazine (1.1 equivalents).[7]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.[7]
-
If a protecting group (e.g., trityl) is present on the piperazine, add TFA to the reaction mixture to facilitate deprotection.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.[7]
-
Characterize the final PROTAC by mass spectrometry and NMR.[7]
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Appropriate cell line expressing the POI (e.g., HepG2 for BRD4)[11]
-
PROTAC stock solutions in DMSO
-
Cell culture medium and supplements
-
12-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., α-Tubulin or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 12-well plates and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a DMSO-only control.[11][12]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplexing system.
Protocol 4: Determination of DC50 and Dmax Values
This protocol describes how to analyze the Western blot data to determine the potency and efficacy of the PROTAC.
Procedure:
-
Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[13]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the DMSO control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism).[13]
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the POI. This value is determined from the fitted curve.
-
The Dmax is the maximum percentage of protein degradation achieved by the PROTAC. This is represented by the bottom plateau of the dose-response curve.[14]
Conclusion and Future Perspectives
The choice between a rigid and a flexible linker in PROTAC design is a nuanced decision that requires careful consideration of the specific biological system and the desired properties of the final molecule. Flexible linkers offer synthetic ease and a higher probability of achieving a productive ternary complex, making them an excellent starting point for many PROTAC discovery programs. Conversely, rigid linkers provide an opportunity to fine-tune the conformational properties of the PROTAC, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
The experimental data for BRD4 degraders clearly demonstrates that there is no one-size-fits-all solution. The future of PROTAC linker design will likely involve a more integrated approach, combining computational modeling to predict optimal linker geometries with high-throughput synthesis and screening to empirically validate these predictions. As our understanding of the structural and dynamic requirements for efficient ternary complex formation continues to grow, we can expect the development of even more sophisticated and effective PROTACs with finely-tuned linkers for a wide range of therapeutic applications.
References
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
-
Relation of DC50 for BRD4 degradation after 4 h of treatment to the binding affinity of the respective PROTAC molecule determined by ITC. ResearchGate. [Link]
-
Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Cancer Discovery. [Link]
-
Schematic diagram showing the mechanism of action of PROTAC... ResearchGate. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]
-
Solid‐phase synthesis of A) MZ‐1 and B) AT‐1. Detailed methods are... ResearchGate. [Link]
-
Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science. [Link]
-
Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ChemRxiv. [Link]
-
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]
-
Cellular BRD4 Protein Degradation Assay. Reaction Biology. [Link]
-
Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]
-
Flowchart for PROTAC discovery. Computational approaches can predict... ResearchGate. [Link]
-
Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
De novo PROTAC design using graph-based deep generative models. arXiv. [Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]
-
Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Oncogene. [Link]
-
De novo PROTAC design using graph-based deep generative models. OpenReview. [Link]
-
Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... ResearchGate. [Link]
-
Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11... ResearchGate. [Link]
-
Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]
-
Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. ACS Chemical Biology. [Link]
-
Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. Plexium. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. MDPI. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
-
De novo PROTAC design using graph-based deep generative models. NeurIPS. [Link]
-
BET PROTAC MZ1. opnMe. [Link]
Sources
- 1. plexium.com [plexium.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
A Comparative Guide to the Structural Verification of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate: An NMR-Centric Approach
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from discovery to preclinical trials. Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide provides an in-depth technical analysis of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, focusing on the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in its structural elucidation. We will compare the predicted NMR data with that of closely related analogs and discuss the complementary nature of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Subject Molecule: A Structural Overview
This compound is a bifunctional molecule featuring a spirocyclic system composed of a Boc-protected pyrrolidine ring and a piperidone ring. The spiro center, a quaternary carbon, introduces conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets. The Boc-protecting group offers a handle for further synthetic modifications, while the lactam functionality in the piperidone ring provides a potential hydrogen bond donor and acceptor.
Predictive ¹H and ¹³C NMR Analysis: Deconstructing the Spectrum
In the absence of a publicly available experimental spectrum for the title compound, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated by analyzing the expected chemical shifts of its constituent parts. Our predictions are based on established chemical shift principles and data from well-characterized analogs such as N-Boc-4-piperidone and 2-pyrrolidinone.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be complex due to the number of methylene groups and the conformational rigidity imposed by the spirocyclic system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| N-H (piperidone) | ~6.0-7.0 | Broad singlet | 1H | The amide proton is expected to be deshielded and may exhibit broadness due to quadrupole coupling with the adjacent nitrogen and potential hydrogen bonding. |
| CH₂ (pyrrolidine, adjacent to N-Boc) | ~3.2-3.6 | Multiplet | 2H | These protons are adjacent to the electron-withdrawing Boc-protected nitrogen, leading to a downfield shift. |
| CH₂ (piperidone, adjacent to N-H) | ~3.1-3.4 | Triplet | 2H | Protons adjacent to the amide nitrogen are deshielded. |
| CH₂ (piperidone, adjacent to C=O) | ~2.4-2.6 | Triplet | 2H | The electron-withdrawing effect of the carbonyl group causes a downfield shift. |
| CH₂ (pyrrolidine) | ~1.8-2.2 | Multiplet | 4H | These are the remaining methylene protons on the pyrrolidine and piperidine rings. |
| t-Butyl (Boc) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide a clear map of the carbon framework.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (piperidone, lactam) | ~175 | The amide carbonyl carbon is characteristically found in this downfield region. |
| C=O (Boc) | ~155 | The carbamate carbonyl is also significantly deshielded. |
| C (quaternary, Boc) | ~80 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group. |
| C (spiro) | ~60-70 | The spirocyclic quaternary carbon is expected in this region, influenced by its four carbon substituents. |
| CH₂ (pyrrolidine, adjacent to N-Boc) | ~45-55 | These carbons are shifted downfield by the adjacent nitrogen. |
| CH₂ (piperidone, adjacent to N-H) | ~40-50 | Similar to the pyrrolidine ring, the nitrogen causes a downfield shift. |
| CH₂ (piperidone, adjacent to C=O) | ~35-45 | The carbonyl group's influence shifts this carbon downfield. |
| CH₂ (pyrrolidine/piperidine) | ~25-35 | The remaining methylene carbons of the rings. |
| CH₃ (t-Butyl, Boc) | ~28 | The three equivalent methyl carbons of the Boc group give a characteristic signal. |
Comparative Analysis with a Structural Analog: N-Boc-4-piperidone
To ground our predictions in experimental reality, we can compare them to the known NMR data of N-Boc-4-piperidone. This molecule shares the Boc-protected nitrogen and the piperidone ring, making it an excellent model for a significant portion of our target structure.
| N-Boc-4-piperidone | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| CH₂ (adjacent to N-Boc) | 3.71 (t) | 41.2 |
| CH₂ (adjacent to C=O) | 2.44 (t) | 208.7 (C=O ketone) |
| t-Butyl (Boc) | 1.49 (s) | 80.4 (C-quat), 28.4 (CH₃) |
The data from N-Boc-4-piperidone strongly supports our predicted chemical shifts for the corresponding protons and carbons in the piperidone ring of our target molecule. The presence of the spiro-fused pyrrolidine ring in our target will introduce some differences, particularly in the chemical shifts of the carbons and protons alpha to the spiro center, due to changes in steric and electronic environments.
Experimental Protocols
NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence with a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio is recommended.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly advised.
Complementary Analytical Techniques: Mass Spectrometry and Infrared Spectroscopy
While NMR is the cornerstone of structural elucidation, MS and IR provide valuable and often orthogonal information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, which can further corroborate the proposed structure.
Predicted Mass Spectrum (Electrospray Ionization - ESI+):
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 255.18 | Protonated molecular ion, confirming the molecular weight of 254.33 g/mol . |
| [M-C₄H₈+H]⁺ | 199.12 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 155.11 | Complete loss of the Boc group (100 amu). This is often a prominent peak for Boc-protected amines. |
The lability of the Boc group under typical ESI conditions means that the fragment corresponding to the deprotected amine is often observed with high intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Predicted Key IR Absorptions:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200-3400 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (carbamate, Boc) | ~1700 | Strong |
| C=O Stretch (amide, lactam) | ~1650 | Strong |
| C-N Stretch | 1000-1200 | Medium |
The two distinct carbonyl stretches are a key diagnostic feature in the IR spectrum of this molecule.
Conclusion
The structural verification of complex molecules like this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, its power is amplified when used in conjunction with Mass Spectrometry and Infrared Spectroscopy. This guide has demonstrated that even in the absence of direct experimental data, a robust and scientifically sound structural analysis can be performed through careful prediction and comparison with well-chosen analogs. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to confidently advance their understanding of novel molecular architectures.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. Organic & Biomolecular Chemistry, 16(33), 5949-5966. [Link]
A Comparative Guide to HPLC Purity Analysis of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Introduction: The Critical Role of Purity in Spirocyclic Scaffolds
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a key intermediate in the synthesis of novel therapeutics. Spirocyclic scaffolds, with their inherent three-dimensionality, are of increasing interest in drug discovery as they can provide improved pharmacological properties.[1] The precise control of purity for such intermediates is not merely a quality control checkpoint; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities introduced at this stage can carry through to the final product, potentially altering its biological activity or introducing toxicity.[2]
This guide provides a comprehensive, field-proven approach to the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the method development, compare it with alternative analytical strategies, and provide detailed experimental protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4]
Understanding the Analyte and Potential Impurities
The structure of this compound, with its polar lactam and secondary amine functionalities, alongside the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, presents a unique chromatographic challenge. A successful HPLC method must be able to retain and resolve this moderately polar compound from a range of potential impurities.
Based on common synthetic routes for similar diazaspirocycles, potential impurities can be categorized as:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted compounds from multi-step syntheses.[5]
-
By-products: Resulting from side reactions, such as dimerization or incomplete cyclization.
-
Degradation Products: Arising from instability of the main compound under certain conditions.
-
Enantiomers/Diastereomers: Spirocycles can possess chirality, and the separation of stereoisomers is often a critical quality attribute.[6]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For the routine purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse technique due to its robustness, versatility, and wide applicability in the pharmaceutical industry.[7]
Rationale for Method Design
The chosen method parameters are not arbitrary; they are the result of a systematic method development process aimed at achieving optimal separation of the main compound from its potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its broad applicability in retaining compounds with mixed polarity. The hydrophobicity of the C18 chains will interact with the non-polar Boc group, while the polar functionalities of the analyte will interact with the mobile phase, allowing for good retention and selectivity.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed. A gradient is crucial for resolving impurities with a wide range of polarities and for ensuring a reasonable analysis time.[8]
-
Aqueous Phase: A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3-7) is used to control the ionization of the secondary amine, leading to consistent retention times and improved peak shape.
-
Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.
-
-
Detection: The lactam chromophore in the molecule allows for sensitive detection using a UV detector, typically in the range of 200-220 nm.
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent, slightly acidic pH to control analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A shallow gradient in the beginning to resolve polar impurities, followed by a steeper gradient to elute the main peak and any non-polar impurities. A re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Provides good sensitivity for the lactam chromophore. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Data Interpretation and System Suitability
According to ICH Q3A(R2) guidelines, impurities should be reported as a percentage of the main peak area.[3] System suitability tests (e.g., resolution, tailing factor, theoretical plates) must be performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
| Tailing Factor (Tf) | 0.8 - 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the primary choice, other techniques can provide complementary information or may be more suitable for specific analytical challenges.
| Technique | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption. | Requires specialized instrumentation capable of handling high pressures. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers.[9] | Essential for determining enantiomeric purity.[6] | Method development can be more complex and expensive. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Excellent for analyzing residual solvents. | Not suitable for non-volatile compounds like the target analyte without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the identification capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities. | More complex and expensive instrumentation; may not be necessary for routine purity checks. |
Addressing Specific Challenges: Chiral Purity
The spirocyclic nature of the target molecule can lead to the formation of enantiomers. If the synthetic route does not employ chiral catalysts or starting materials, a racemic mixture may be produced. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the assessment of chiral purity is often a regulatory requirement.
Experimental Protocol: Chiral HPLC
A dedicated chiral HPLC method is necessary for this analysis.
Instrumentation:
-
HPLC system as described for RP-HPLC.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Specifically designed to interact differently with enantiomers, enabling their separation. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). | The choice of mobile phase is highly dependent on the chiral stationary phase and the analyte. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution. |
| Detection Wavelength | 210 nm | |
Conclusion: A Robust and Defensible Analytical Strategy
The purity of this compound is paramount to ensuring the quality of the final API. A well-developed and validated reversed-phase HPLC method provides a reliable and robust means of assessing purity and quantifying impurities. This primary method, when supplemented with orthogonal techniques like chiral HPLC and LC-MS as needed, forms a comprehensive analytical strategy that is both scientifically sound and compliant with regulatory expectations. The causality-driven approach to method development outlined in this guide ensures that the analytical data generated is trustworthy and can confidently support the progression of drug development projects.
References
-
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]
-
International Conference on Harmonisation. Quality Guidelines. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. 17 January 2024. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Chiral Separation of Spiro-compounds and Determination of Configuration. ResearchGate. August 2025. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 5 April 2025. [Link]
- Synthesis of tert-Butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. August 2025. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Alternatives to Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate in PROTAC synthesis
A Senior Application Scientist's Guide to Optimizing Degrader Efficacy and Druggability by Moving Beyond Conventional Linkers.
Introduction: The Linker as the Arbiter of PROTAC Success
In the rapidly advancing field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC's architecture is deceptively simple: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, pharmacokinetics (PK), and ultimate biological activity.[1][4]
The optimization of PROTAC linkers, a field often dubbed "linkerology," has historically relied on an iterative "trial and error" approach, frequently starting with synthetically tractable polyethylene glycol (PEG) or alkyl chains.[5] However, the field is undergoing a significant shift. Researchers now recognize that linker rigidity, conformation, and chemical composition are key parameters to be fine-tuned. Rigid scaffolds, such as the piperidinone-based core of Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate, are employed to conformationally constrain the PROTAC, potentially reducing the entropic penalty of forming the ternary complex and improving metabolic stability.
This guide provides a comparative analysis of strategic alternatives to such rigid spirocyclic scaffolds, offering researchers a data-driven framework for rational linker design. We will explore the performance of various linker classes, from traditional flexible chains to novel, functional motifs, supported by experimental data and detailed synthetic protocols.
Class I: Flexible Linkers (Alkyl & PEG Chains)
Flexible linkers, primarily composed of alkyl or PEG chains, represent the first generation and the most conventional approach to PROTAC design.[4] Their primary advantages lie in their synthetic accessibility and the ease with which their length can be systematically varied to probe the optimal distance between the POI and E3 ligase.[]
Causality Behind Experimental Choice: The initial hypothesis in PROTAC design is that a certain linker length is required to bridge the two proteins without steric clash.[7] Alkyl and PEG chains provide a straightforward method to test this hypothesis by synthesizing a library of PROTACs with increasing chain lengths and screening for degradation activity.[5] This approach helps identify a "sweet spot" for linker length before investing in more complex synthetic scaffolds.
Performance & Limitations: While essential for initial screening, the high conformational flexibility of these linkers can be detrimental. The entropic cost of constraining the linker into a productive binding conformation within the ternary complex can weaken the overall interaction. Furthermore, long alkyl chains can significantly increase the lipophilicity of the PROTAC, often leading to poor solubility and unfavorable DMPK properties.[1] PEG linkers can improve solubility, but both types can introduce multiple "soft spots" for metabolic degradation.[8]
For instance, in the development of TBK1-targeting PROTACs, linkers shorter than 12 atoms failed to induce degradation, while those between 12 and 29 atoms showed submicromolar potency, demonstrating a clear length dependency.[5] However, a study on CRBN-recruiting BRD4 PROTACs revealed a non-linear relationship, where PROTACs with intermediate-length PEG linkers (1-2 units) were less potent than those with shorter or longer linkers, highlighting that linker optimization is highly specific to the target system.[5]
Representative Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol outlines a standard procedure for coupling a linker-bearing E3 ligase ligand to a POI ligand.
-
Step 1: Carboxylic Acid Activation. Dissolve the POI ligand bearing a terminal carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Step 2: Amine Coupling. To the activated mixture, add the E3 ligase ligand functionalized with a terminal amine (e.g., an amino-PEG4-pomalidomide derivative) (1.1 eq).
-
Step 3: Reaction Monitoring. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired PROTAC product.
-
Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Class II: Heterocyclic & Semi-Rigid Linkers (Piperazine/Piperidine)
Incorporating heterocyclic motifs like piperazine or piperidine into the linker is a widely adopted strategy to impart partial rigidity and improve physicochemical properties.[4][5] This approach represents a logical evolution from purely flexible chains, balancing conformational control with synthetic tractability. Many clinically advanced PROTACs, such as ARV-110 and ARV-471, utilize linkers containing these moieties.[8]
Causality Behind Experimental Choice: The rationale for using heterocyclic linkers is twofold. First, they reduce the number of rotatable bonds compared to an alkyl chain of similar length, which can pre-organize the PROTAC into a more favorable conformation for ternary complex binding.[9] Second, the basic nitrogen atom in piperazine/piperidine can be protonated at physiological pH, significantly improving aqueous solubility—a major hurdle for many large, lipophilic PROTAC molecules.[10][11] This can also help evade P-glycoprotein (P-gp) efflux, improving intracellular exposure.[8]
Performance & Limitations: Piperazine and piperidine moieties have demonstrated the ability to reduce metabolic clearance and enhance oral bioavailability.[9] The protonatable site serves as a handle to tune the overall properties of the molecule. However, the pKa of the piperazine nitrogen is highly sensitive to its chemical environment, and modifications elsewhere in the linker can impact its protonation state.[10] The synthesis is also more complex than for simple alkyl chains.
| Linker Type | Key Advantage(s) | Key Disadvantage(s) | Representative PROTAC |
| Alkyl/PEG | Synthetically simple, easy length variation | High flexibility, poor PK profile | Early-stage research PROTACs |
| Piperazine | Improved solubility, reduced P-gp efflux | More complex synthesis | ARV-471 |
| Triazole | High rigidity, stable, click chemistry access | Potential for off-target interactions | Wogonin-based CDK9 PROTACs[12] |
| Ferrocene | "Molecular hinge," improved permeability | Novelty, potential for toxicity | AS-series FerroTACs[13] |
Table 1: Comparative summary of different PROTAC linker classes.
Class III: Highly Rigid Linkers (Alkynes/Triazoles)
To further restrict conformational freedom, highly rigid units such as alkynes and triazoles are incorporated into PROTAC linkers. Alkynes introduce a linear, rigid element, while triazoles, typically formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), provide a stable, planar, and polar five-membered ring.[12]
Causality Behind Experimental Choice: The use of click chemistry is a powerful strategy for accelerating PROTAC development.[] It allows for the rapid, efficient, and highly convergent synthesis of PROTAC libraries by joining an azide-functionalized fragment with an alkyne-functionalized fragment.[5] This modularity is invaluable for optimizing not only linker length but also the attachment points and vectors on the two ligands.[5] The triazole ring itself is not just a linkage; its hydrogen bond accepting capabilities can be harnessed to form stabilizing interactions within the ternary complex.[5]
Performance & Limitations: In a direct comparison for developing CDK9 degraders, a triazole-containing linker was found to be more efficient than a simple alkane chain.[12] The rigidity imparted by these groups can be highly beneficial for locking the PROTAC into a bioactive conformation. However, excessive rigidity can also be a liability; if the "locked" conformation is not optimal for ternary complex formation, degradation efficacy will be poor. Therefore, the placement of these rigid elements must be carefully considered, often guided by structural biology or computational modeling.
Representative Experimental Protocol: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the convergent synthesis of a PROTAC from an azide-containing POI ligand and an alkyne-containing E3 ligase ligand.
-
Step 1: Reaction Setup. In a suitable vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of t-BuOH and H2O.
-
Step 2: Catalyst Preparation. In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 eq) in H2O, followed by the addition of copper(II) sulfate (CuSO4, 0.1 eq).
-
Step 3: Reaction Initiation. Add the freshly prepared catalyst solution to the solution of the reaction partners.
-
Step 4: Reaction Monitoring & Completion. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Step 5: Work-up and Purification. Upon completion, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product via column chromatography to obtain the 1,4-disubstituted triazole-linked PROTAC.
Conclusion and Future Outlook
The role of the linker in PROTAC design has evolved from a simple connecting element to a sophisticated tool for optimizing every aspect of degrader function. While rigid spirocyclic scaffolds like this compound offer a valuable strategy for conformational constraint, the ideal linker must be chosen based on a multiparameter optimization that considers the specific POI-E3 ligase pair, desired physicochemical properties, and intended application.
The future of linker design will undoubtedly involve a tighter integration of computational modeling and structural biology to predict productive ternary complex conformations, thereby reducing the reliance on empirical screening. The expansion of the chemical toolbox to include even more diverse and functional linker motifs will continue to push the boundaries of what is "druggable" and enhance the therapeutic potential of targeted protein degradation. For researchers and drug developers, moving beyond standard PEG and alkyl chains and strategically employing the alternatives discussed in this guide will be essential for creating the next generation of highly efficacious and selective protein degraders.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Valenti, G., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Li, K., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Abdel-Magid, A. F. (2022). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB collection. ResearchGate. [Link]
-
Tovmasyan, A., et al. (2021). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Tovmasyan, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]
-
Vollmer, S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia. [Link]
-
Cresset Group. (2023). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of CRBN-recruiting PROTACs. ResearchGate. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1126-1134. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Streamlining the design of PROTACs® and PROTAC linkers [rsc.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
A-Head-of-the-Curve Advantage: A Comparative Guide to Spirocyclic Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) has become a cornerstone of modern drug discovery.[1][2] These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[3][4][5] Historically viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to physicochemical properties.[3][6][]
This guide provides an in-depth comparison of spirocyclic linkers against traditional flexible linkers, offering experimental insights and protocols to empower researchers in the selection and benchmarking of these advanced chemical scaffolds.
The Linker's Gambit: Beyond a Simple Spacer
The "linkerology" of a PROTAC is a complex interplay of length, rigidity, and chemical composition.[3] These factors collectively dictate the spatial orientation of the two recruited proteins, the stability of the crucial POI-PROTAC-E3 ligase ternary complex, and the overall drug-like properties of the molecule, such as cell permeability and metabolic stability.[6][][8]
Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and the ability to span a range of distances.[4][] However, their high degree of conformational flexibility can be a double-edged sword. While it may facilitate initial ternary complex formation, it can also introduce a significant entropic penalty upon binding and lead to unproductive binding modes.[9] Furthermore, the flexibility and composition of these linkers can render PROTACs susceptible to oxidative metabolism, potentially limiting their in vivo duration of action.[6][]
The Spirocyclic Advantage: Imposing Order on Chaos
Spirocyclic linkers represent a significant evolution in linker design. These structures, which contain at least two molecular rings connected by a single common atom, introduce a high degree of three-dimensional rigidity.[4] This pre-organization of the molecule into a more defined conformation offers several key advantages that can be experimentally validated.
-
Reduced Conformational Entropy : By locking the linker's conformation, spirocyclic structures can reduce the entropic cost of forming the ternary complex, potentially leading to higher binding affinity and stability.[4]
-
Enhanced Selectivity : The defined three-dimensional geometry of a spirocyclic linker can favor a specific orientation of the POI and E3 ligase, leading to enhanced selectivity for the target protein.[4]
-
Improved Physicochemical Properties : Rigid linkers, including spirocycles, can improve metabolic stability by protecting against enzymatic degradation.[6][] They can also contribute to better solubility and cell permeability by enabling the PROTAC to adopt conformations that shield polar groups.[6][10]
-
Novel Vectorial Properties : The fixed spatial arrangement of exit vectors from a spirocyclic core allows for precise control over the positioning of the POI and E3 ligase, a level of control not achievable with flexible linkers.
The fundamental principle behind the efficacy of a PROTAC is the formation of a stable ternary complex. The spirocyclic linker's rigidity is hypothesized to pre-organize the PROTAC into a bioactive conformation, thereby facilitating this critical step.
Caption: Mechanism of PROTAC-mediated protein degradation.
Performance Benchmarking: A Head-to-Head Comparison
The theoretical advantages of spirocyclic linkers must be substantiated with empirical data. The following table summarizes key performance indicators (KPIs) often observed when comparing PROTACs containing spirocyclic linkers to their flexible counterparts.
| Performance Metric | Flexible Linker (e.g., PEG/Alkyl) | Spirocyclic Linker | Rationale for Difference |
| Degradation Potency (DC₅₀) | Variable, often requires extensive length optimization. | Often more potent, with a sharper structure-activity relationship (SAR). | Pre-organized conformation leads to more efficient ternary complex formation.[4] |
| Maximum Degradation (Dₘₐₓ) | Can be high, but may be limited by unproductive binding modes. | Frequently achieves higher Dₘₐₓ values. | The rigid structure promotes productive ternary complexes, leading to more complete degradation. |
| Ternary Complex Stability (Kᴅ) | May form less stable complexes due to conformational flexibility. | Can form highly stable, cooperative ternary complexes. | Reduced entropic penalty and optimized protein-protein interactions.[6] |
| Cellular Permeability | Often challenged by high molecular weight and polarity. | Can exhibit improved permeability due to "molecular chameleon" effects, where intramolecular interactions shield polar surfaces.[10] | |
| Metabolic Stability (t₁/₂) | Susceptible to oxidative metabolism.[6] | Generally higher due to the robust nature of the cyclic core.[6][] | |
| Selectivity | Can be promiscuous depending on linker length and flexibility.[8] | The defined geometry can enhance selectivity for the target protein over homologues.[4] |
Experimental Workflows for Benchmarking Linker Performance
Caption: Experimental workflow for benchmarking PROTAC linkers.
Protocol 1: Assessing Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Causality: This assay directly measures the binding affinity and kinetics of the ternary complex. A more stable complex (lower Kᴅ) is a strong predictor of a more efficient degrader. SPR provides real-time data on the association and dissociation of the proteins in the presence of the PROTAC.
Methodology:
-
Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Prepare a series of solutions containing a fixed concentration of the target POI and varying concentrations of the PROTAC (both spirocyclic and flexible versions). A control with POI alone should be included.
-
Binding Measurement:
-
Inject the POI/PROTAC solutions over the sensor chip surface.
-
Measure the association phase, allowing the complex to form.
-
Inject a running buffer to measure the dissociation phase.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).
-
Self-Validation:
-
Positive Control: Use a known potent PROTAC as a reference.
-
Negative Control: Inject the POI alone to ensure no non-specific binding to the E3 ligase. Inject PROTAC alone to measure its binary affinity for the E3 ligase.
-
Protocol 2: Quantifying Protein Degradation via Western Blot
Causality: This is the definitive cellular assay to confirm that the formation of the ternary complex leads to the intended biological outcome: degradation of the target protein. It allows for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of each PROTAC for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
-
Self-Validation:
-
Positive Control: A previously validated degrader for the POI.
-
Negative Controls: A vehicle-only control (e.g., DMSO) and a non-degrading epimer of the PROTAC if available. To confirm proteasome-dependent degradation, co-treat with a proteasome inhibitor (e.g., MG132); this should rescue the degradation of the POI.
-
Conclusion and Future Outlook
The incorporation of spirocyclic linkers into PROTAC design is a powerful strategy to overcome the limitations of traditional flexible linkers. By imposing conformational rigidity, these advanced scaffolds can enhance degradation potency, improve selectivity, and confer superior drug-like properties. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these advantages in their own drug discovery programs. As our understanding of the complex biology of ternary complexes deepens, the rational, structure-based design of linkers, with spirocyclic motifs at the forefront, will undoubtedly continue to drive the development of next-generation protein degraders.
References
-
Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. Available at: [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]
-
Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. ResearchGate. Available at: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
The emerging promise of targeted protein degraders in CLL and other hematological malignancies. VJHemOnc. Available at: [Link]
-
Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vjhemonc.com [vjhemonc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety principles and data from structurally similar compounds.
Core Principles of Safe Handling
The selection of Personal Protective Equipment (PPE) is the final line of defense in the hierarchy of controls, following elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls. The following PPE recommendations are based on a risk assessment of the known hazards associated with this class of compounds.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles or a face shield | Nitrile gloves | Laboratory coat | N95 respirator or higher |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not required if in a fume hood |
| Spill Cleanup (Solid) | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | N95 respirator or higher |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Procedural Guidance: A Step-by-Step Approach
Receiving and Unpacking
Upon receiving a shipment of this compound, it is essential to inspect the packaging for any signs of damage or leakage.
-
Step 1: Don a laboratory coat and nitrile gloves before handling the outer packaging.
-
Step 2: Wear safety glasses with side shields to protect against any potential airborne particles.
-
Step 3: Carefully open the shipping container in a well-ventilated area.
-
Step 4: Inspect the primary container for any breaches. If the container is compromised, treat it as a spill and follow the appropriate cleanup procedure.
-
Step 5: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[2].
Weighing and Handling the Solid Compound
The primary risk during the handling of the solid form is the generation of airborne dust, which can be inhaled or come into contact with the eyes and skin.
-
Step 1: Conduct all weighing and aliquoting operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Step 2: Wear chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection[2].
-
Step 3: Double-gloving with nitrile gloves is recommended to prevent skin contact. Change gloves immediately if they become contaminated.
-
Step 4: A fully fastened laboratory coat should be worn at all times.
-
Step 5: Due to the risk of respiratory irritation from airborne particles, an N95-rated respirator or a higher level of respiratory protection should be used when handling the powder outside of a fume hood.
Solution Preparation and Use
Once in solution, the risk of inhalation of the compound itself is reduced, but the hazards of the solvent must also be considered.
-
Step 1: All solution preparation and subsequent handling should be performed in a chemical fume hood.
-
Step 2: Wear chemical splash goggles and nitrile gloves. Ensure the glove material is resistant to the solvent being used.
-
Step 3: A laboratory coat is mandatory to protect against splashes.
-
Step 4: Avoid direct contact with the solution. Use appropriate laboratory equipment (e.g., pipettes, spatulas) for all transfers.
Spill Response
In the event of a spill, a prompt and safe response is critical to prevent exposure.
-
Step 1: Evacuate the immediate area and alert colleagues.
-
Step 2: For a solid spill, don an N95 respirator, chemical splash goggles, a face shield, a chemical-resistant apron or coveralls, and heavy-duty nitrile or butyl rubber gloves.
-
Step 3: Carefully cover the spill with an absorbent material suitable for chemical spills.
-
Step 4: Gently sweep the material into a designated chemical waste container. Avoid creating dust.
-
Step 5: For a liquid spill, use an appropriate absorbent material to contain and collect the spill.
-
Step 6: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Step 7: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal
All waste containing this compound, including empty containers, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Step 1: Collect all waste in clearly labeled, sealed containers.
-
Step 2: Wear nitrile gloves, a laboratory coat, and safety glasses when handling waste containers.
-
Step 3: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizing the Safe Handling Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. [Link]
-
Angene Chemical. Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
